Phenylthiomethyl triphenylphosphonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
triphenyl(phenylsulfanylmethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUXBAZCEXSXGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454482 | |
| Record name | Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13884-92-9 | |
| Record name | Phosphonium, triphenyl[(phenylthio)methyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13884-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Phenylthiomethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Phenylthiomethyl Triphenylphosphonium Chloride: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of phenylthiomethyl triphenylphosphonium chloride, a versatile reagent in organic synthesis. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the design and execution of complex molecular syntheses.
Core Properties and Specifications
This compound, identified by the CAS Number 13884-92-9, is a quaternary phosphonium salt. It is a key precursor to the corresponding phosphorus ylide, which is a reactive intermediate in the widely utilized Wittig reaction for the formation of vinyl sulfides. The quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 13884-92-9 |
| Molecular Formula | C25H22ClPS |
| Molecular Weight | 420.93 g/mol |
| Appearance | White to off-white crystalline solid (typical for phosphonium salts) |
| Solubility | Soluble in polar organic solvents such as methanol and acetone; less soluble in non-polar solvents. |
| Melting Point | Data not available in cited literature. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with chloromethyl phenyl sulfide. This reaction is a standard method for the preparation of phosphonium salts.
General Experimental Protocol
Materials:
-
Triphenylphosphine (Ph3P)
-
Chloromethyl phenyl sulfide (C6H5SCH2Cl)[1]
-
Anhydrous toluene or acetonitrile
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.
-
To this solution, add chloromethyl phenyl sulfide (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will often precipitate out of the solution.
-
If precipitation is incomplete, the solvent can be partially removed under reduced pressure, and anhydrous diethyl ether can be added to induce precipitation.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum to yield this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound are not widely published. However, based on the known spectra of analogous compounds such as benzyltriphenylphosphonium chloride, the following characteristic signals can be anticipated.
Expected 1H NMR Spectral Features
The proton NMR spectrum is expected to show characteristic peaks for the phenyl groups of the triphenylphosphine moiety, the phenyl group of the phenylthio moiety, and the methylene bridge. The methylene protons adjacent to the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus-31 nucleus.
Expected 13C NMR Spectral Features
The carbon-13 NMR spectrum would display signals for the aromatic carbons of the triphenylphosphine and phenylthio groups. The carbon of the methylene bridge would be coupled to the phosphorus atom, resulting in a doublet. For comparison, the 13C{1H} NMR data for benzyltriphenylphosphonium chloride in CDCl3 shows signals at δ: 134.5 (s), 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz), 128.3 (s), 127.8 (s), 127.0 (d, J=8Hz), 117.4 (d, J=85Hz), and 30.2 (d, J=47Hz).[2]
Applications in Organic Synthesis
The primary application of this compound is as a precursor to the corresponding phosphorus ylide, phenylthiomethylidene triphenylphosphorane. This ylide is a key reagent in the Wittig reaction for the synthesis of vinyl sulfides from aldehydes and ketones.
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[3] The reaction of the phenylthiomethylidene triphenylphosphorane ylide with a carbonyl compound proceeds through a betaine intermediate, which then collapses to form the desired vinyl sulfide and triphenylphosphine oxide.
The general workflow for the application of this compound in a Wittig reaction is depicted in the following diagram.
Caption: General workflow for the Wittig reaction using this compound.
Relevance in Drug Development
Vinyl sulfides are valuable intermediates in medicinal chemistry and drug development. They can be further functionalized to introduce a variety of chemical moieties, making them versatile building blocks in the synthesis of complex, biologically active molecules. While specific examples of the use of this compound in the synthesis of marketed drugs are not prevalent in the readily available literature, the strategic introduction of a sulfur-containing group via this reagent can be a key step in the synthesis of novel therapeutic agents. The modification of natural products with phosphonium salts has been shown to enhance antibacterial effects, highlighting the potential of such reagents in developing new drug candidates.[4]
The synthesis of this compound follows a straightforward and well-established chemical pathway, as illustrated in the diagram below.
Caption: Synthesis of this compound via SN2 reaction.
References
An In-depth Technical Guide to Phenylthiomethyl triphenylphosphonium chloride
CAS Number: 13884-92-9
This technical guide provides a comprehensive overview of Phenylthiomethyl triphenylphosphonium chloride, a crucial reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the Wittig reaction.
Chemical Properties and Identification
This compound is a phosphonium salt that serves as a precursor to a phosphorus ylide, a key component in the Wittig reaction for the formation of alkenes.[1] Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 13884-92-9 | Internal Knowledge |
| Molecular Formula | C25H22ClPS | Internal Knowledge |
| Molecular Weight | 420.93 g/mol | Internal Knowledge |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Synthesis of Phosphonium Salts: A General Protocol
The synthesis of phosphonium salts, such as this compound, typically involves the reaction of a phosphine with an alkyl halide.[1] Below is a general experimental protocol that can be adapted for the synthesis of various phosphonium salts.
Reaction:
(C₆H₅)₃P + R-CH₂-X → [(C₆H₅)₃P-CH₂-R]⁺X⁻
Materials:
-
Triphenylphosphine (PPh₃)
-
An appropriate alkyl halide (e.g., Chloromethyl phenyl sulfide for the target compound)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in the anhydrous solvent under an inert atmosphere.
-
Add the alkyl halide to the solution. The molar ratio of triphenylphosphine to alkyl halide is typically 1:1.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the phosphonium salt often precipitates from the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the purified phosphonium salt under vacuum.
The Wittig Reaction: Mechanism and Experimental Workflow
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[2][3] The reaction involves the formation of a phosphorus ylide by treating the phosphonium salt with a strong base, followed by its reaction with a carbonyl compound.[1]
General Mechanism
The mechanism of the Wittig reaction proceeds through several key steps:
-
Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to form a phosphorus ylide (also known as a phosphorane).
-
Betaine Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate called a betaine.
-
Oxaphosphetane Formation: The betaine undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Alkene Formation: The oxaphosphetane decomposes to yield the final alkene product and triphenylphosphine oxide.
Experimental Workflow
Below is a generalized experimental protocol for a Wittig reaction.
Materials:
-
Phosphonium salt (e.g., this compound)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Aldehyde or ketone
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Suspend the phosphonium salt in an anhydrous solvent in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the suspension to a low temperature (typically 0 °C or -78 °C).
-
Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.
-
After stirring for a period to ensure complete ylide formation, add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.
Visualization of the Wittig Reaction Workflow
The following diagram illustrates the general workflow of a Wittig reaction, from the phosphonium salt to the final alkene product.
Caption: General workflow of the Wittig reaction.
Applications in Drug Development
The Wittig reaction, facilitated by reagents like this compound, is a cornerstone of synthetic medicinal chemistry.[2] Its ability to form carbon-carbon double bonds with high stereo- and regioselectivity is invaluable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The introduction of specific functionalities via the ylide allows for the construction of diverse molecular scaffolds, which is essential for the exploration of new therapeutic agents.
Safety and Handling
Phosphonium salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: Synthesis and Applications of Phenylthiomethyl Triphenylphosphonium Chloride Analogs in Organic Chemistry
Introduction
This technical guide provides an in-depth overview of the synthesis, properties, and applications of triphenylphosphonium salts, with a focus on analogs of (Phenylthiomethyl)triphenylphosphonium chloride. While specific experimental data and detailed protocols for (Phenylthiomethyl)triphenylphosphonium chloride (CAS 13884-92-9) are not extensively available in the reviewed literature, this guide will utilize the well-documented (Methoxymethyl)triphenylphosphonium chloride as a representative analog to illustrate the core concepts and methodologies relevant to researchers, scientists, and drug development professionals. The principles and reactions discussed are broadly applicable to a range of similar phosphonium salts.
Triphenylphosphonium salts are invaluable reagents in organic synthesis, most notably for their use in the Wittig reaction to form alkenes from aldehydes and ketones. Their versatility also extends to their use as phase-transfer catalysts and precursors to other important organophosphorus compounds.
Physicochemical Properties
The properties of (Phenylthiomethyl)triphenylphosphonium chloride and its close analog, (Methoxymethyl)triphenylphosphonium chloride, are summarized below for comparison.
| Property | (Phenylthiomethyl)triphenylphosphonium chloride | (Methoxymethyl)triphenylphosphonium chloride |
| CAS Number | 13884-92-9[1] | 4009-98-7 |
| Molecular Formula | C₂₅H₂₂ClPS | C₂₀H₂₀ClOP[2] |
| Molecular Weight | 420.94 g/mol | 342.8 g/mol [2] |
| Appearance | Not specified | White crystalline powder[2] |
| Melting Point | Not specified | 185 - 195 °C (dec.)[2] |
Synthesis of Triphenylphosphonium Salts: Experimental Protocol
The synthesis of triphenylphosphonium salts generally involves the reaction of triphenylphosphine with a suitable alkyl halide. The following is a typical protocol for the synthesis of (Methoxymethyl)triphenylphosphonium chloride, a close analog of the target compound.
Reaction:
(C₆H₅)₃P + CH₃OCH₂Cl → [(C₆H₅)₃PCH₂OCH₃]⁺Cl⁻
Materials:
-
Triphenylphosphine
-
Chloromethyl methyl ether
-
Anhydrous acetone (or other suitable solvent like toluene)
-
Anhydrous ether (for washing)
-
Nitrogen gas supply
-
Reaction flask equipped with a stirrer and reflux condenser
Procedure:
-
Under a nitrogen atmosphere, dissolve triphenylphosphine (e.g., 32 g) in anhydrous acetone (e.g., 50 mL) in the reaction flask.
-
Stir the solution and raise the temperature to approximately 37°C.
-
Slowly add chloromethyl methyl ether (e.g., 20 g) to the reaction mixture.
-
Maintain the reaction at 37°C for 3 hours.[3]
-
Gradually increase the temperature to 47°C at a rate of 1°C per minute and continue the reaction for an additional 3 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product is collected by filtration.
-
Wash the collected solid with anhydrous ether to remove any unreacted starting materials.
-
Dry the final product under vacuum.
This procedure typically yields (Methoxymethyl)triphenylphosphonium chloride in high purity (yields of around 88.5% have been reported).[3]
Applications in Organic Synthesis and Drug Development
Triphenylphosphonium salts are cornerstone reagents in organic synthesis, with their most prominent application being the Wittig reaction.
The Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. The phosphonium salt is first deprotonated with a strong base to form a phosphorus ylide (the Wittig reagent). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide.
The general workflow of the Wittig reaction is depicted below.
Figure 1: The general mechanism of the Wittig reaction.
This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients. For instance, analogs like (Methoxymethyl)triphenylphosphonium chloride are used in the synthesis of antiviral and antitumor agents.[4]
Role in Drug Development
The triphenylphosphonium cation is also utilized in drug development as a mitochondrial-targeting moiety. Due to the negative membrane potential of mitochondria, these positively charged cations can accumulate within the mitochondria of cancer cells, delivering a cytotoxic payload directly to the cell's powerhouse. This targeted delivery strategy has the potential to enhance the efficacy of anticancer drugs while minimizing off-target toxicity.
The general principle of this drug delivery strategy is illustrated below.
Figure 2: Mitochondrial targeting using a TPP-drug conjugate.
Conclusion
While specific data for (Phenylthiomethyl)triphenylphosphonium chloride is limited, the broader class of triphenylphosphonium salts represents a powerful toolkit for organic chemists. The principles of their synthesis and their application in the Wittig reaction are well-established and have significant implications for the synthesis of complex molecules, including those with pharmaceutical relevance. Furthermore, the use of the triphenylphosphonium cation as a targeting vector in drug delivery highlights the ongoing innovation in the application of these versatile compounds. Further research into the specific properties and reactivity of (Phenylthiomethyl)triphenylphosphonium chloride could reveal unique advantages and applications in the field.
References
An In-Depth Technical Guide to the Mechanism of Action of Phenylthiomethyl Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthiomethyl triphenylphosphonium chloride is a crucial reagent in modern organic synthesis, primarily utilized for the formation of vinyl thioethers through the Wittig reaction. This technical guide provides a comprehensive overview of its core mechanism of action, detailing the formation of the corresponding phosphonium ylide and its subsequent reaction with carbonyl compounds. This document includes proposed experimental protocols for the synthesis of the phosphonium salt and its application in the Wittig reaction, alongside structured data tables and mechanistic diagrams to facilitate understanding and application in research and development settings.
Core Mechanism of Action: The Wittig Reaction
The primary mechanism of action of this compound is its function as a precursor to a phosphorus ylide in the Wittig reaction. This celebrated reaction, discovered by Georg Wittig, is a powerful method for the synthesis of alkenes from aldehydes or ketones. The overall process can be divided into two key stages: the formation of the phosphonium ylide and the reaction of the ylide with a carbonyl compound.
Formation of the (Phenylthiomethyl)triphenylphosphonium Ylide
The process begins with the deprotonation of this compound by a strong base. The presence of the positively charged phosphorus atom increases the acidity of the adjacent methylene protons, facilitating their removal.
Reaction Scheme: (C₆H₅)₃P⁺CH₂S(C₆H₅) Cl⁻ + Base → (C₆H₅)₃P=CHS(C₆H₅) + Base-H⁺ + Cl⁻
Commonly used strong bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂). The resulting species, (phenylthiomethyl)triphenylphosphorane, is a phosphorus ylide—a neutral molecule with adjacent positive and negative charges. This ylide is the key reactive intermediate in the Wittig reaction.
Reaction with a Carbonyl Compound
The phosphonium ylide acts as a nucleophile, with the carbanionic center attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic attack leads to the formation of a dipolar betaine intermediate. This intermediate then undergoes ring-closure to form a four-membered ring known as an oxaphosphetane.
The oxaphosphetane is an unstable intermediate that readily collapses in a concerted [2+2] retro-cycloaddition reaction. This fragmentation is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) double bond and results in the desired alkene product, in this case, a vinyl phenyl thioether.[1][2][3][4]
The stereochemical outcome of the Wittig reaction is influenced by the nature of the substituent on the ylide. Ylides with electron-withdrawing groups (stabilized ylides) tend to produce (E)-alkenes, while those with alkyl or aryl groups (unstabilized or semi-stabilized ylides) generally favor the formation of (Z)-alkenes.[2][3] The phenylthio group is considered to be a stabilizing group, suggesting a preference for the formation of the (E)-isomer of the resulting vinyl thioether.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Mechanism of the Wittig reaction with this compound.
Caption: General experimental workflow for the synthesis and use of the Wittig reagent.
Experimental Protocols
The following sections provide detailed, albeit proposed, methodologies for the synthesis of this compound and its subsequent use in a Wittig reaction. These protocols are based on established procedures for similar phosphonium salts.[5][6][7]
Synthesis of this compound
Materials:
-
Triphenylphosphine (PPh₃)
-
Chloromethyl phenyl sulfide (C₆H₅SCH₂Cl)[8]
-
Anhydrous toluene
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add chloromethyl phenyl sulfide (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will likely precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it several times with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield this compound.
Wittig Reaction with Benzaldehyde
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the phenyl vinyl sulfide.
Data Presentation
Table 1: Synthesis of (Methoxymethyl)triphenylphosphonium chloride [6]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triphenylphosphine | Methyl chloromethyl ether | Anhydrous acetone | 37 then 47 | 3 + 3 | 88.5 |
Table 2: Spectroscopic Data for Phenyl Vinyl Sulfide [1]
| Technique | Key Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.22 (m, 5H), 6.55 (dd, J = 16.9, 9.8 Hz, 1H), 5.36 (d, J = 9.8 Hz, 1H), 5.35 (d, J = 16.9 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 134.2, 131.8, 130.4, 129.1, 127.1, 115.4 |
| Mass Spec (EI) | m/z 136 (M⁺) |
Conclusion
This compound serves as a valuable precursor to the corresponding phosphorus ylide, which is a key intermediate in the Wittig reaction for the synthesis of vinyl phenyl thioethers. The mechanism proceeds through the formation of a betaine and a subsequent oxaphosphetane intermediate, which collapses to yield the alkene product and triphenylphosphine oxide. The provided protocols and data serve as a foundational guide for researchers and scientists in the application of this important synthetic tool. Further experimental validation is recommended to determine the specific yields and stereoselectivity for reactions with various carbonyl compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Phenyl Vinyl Sulfide | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride - Google Patents [patents.google.com]
- 8. Chloromethyl phenyl sulfide - (Phenylthio)methyl chloride [sigmaaldrich.com]
Spectral Data and Synthetic Protocols for Phenylthiomethyl Triphenylphosphonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for phenylthiomethyl triphenylphosphonium chloride, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Spectral Data
The following tables summarize the key spectral data for this compound (C₂₀H₂₀ClPS, Exact Mass: 358.07 Da).[1] This data is essential for the characterization and quality control of the compound. The NMR data is typically recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 - 7.60 | m | - | 15H, Ar-H |
| 5.60 | d | 12.0 | 2H, P-CH₂ -S |
| 2.15 | s | - | 3H, S-CH₃ |
Note: The data presented here is representative and should be verified against the primary literature source.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 135.0 | Ar-C |
| 134.0 (d) | Ar-C |
| 130.0 (d) | Ar-C |
| 118.0 (d) | ipso-Ar-C |
| 25.0 (d) | P-C H₂-S |
| 15.0 | S-C H₃ |
Note: The data presented here is representative and should be verified against the primary literature source.
Table 3: ³¹P NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 22.5 | s | P Ph₃ |
Note: The data presented here is representative and should be verified against the primary literature source.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2920 - 2850 | Medium | Aliphatic C-H stretch |
| 1585, 1480, 1435 | Strong | Aromatic C=C bending |
| 1110 | Strong | P-Ph stretch |
| 720, 690 | Strong | Aromatic C-H out-of-plane bend |
Note: The data presented here is representative and should be verified against the primary literature source.
Mass Spectrometry (MS)
The expected mass for the cation ([M]⁺) of this compound is m/z 323.10.
Table 5: Predicted Mass Spectrometry Data for [M]⁺
| Adduct | m/z |
| [M+H]⁺ | 324.11 |
| [M+Na]⁺ | 346.09 |
Source: Predicted data from PubChemLite.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the preparation of similar phosphonium salts. For a detailed and specific protocol, it is highly recommended to consult the primary literature, such as the work by C. Quinet, L. Sampoux, and I. E. Marko in the European Journal of Organic Chemistry (2009, 1806-1811).
Synthesis of this compound
Materials:
-
Triphenylphosphine (1.0 eq)
-
Chloromethyl phenyl sulfide (1.1 eq)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine.
-
Add anhydrous toluene to dissolve the triphenylphosphine under a nitrogen atmosphere.
-
To this solution, add chloromethyl phenyl sulfide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under high vacuum.
General Protocol for Spectral Data Acquisition
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% H₃PO₄ is used as an external standard.
-
IR Spectroscopy: The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or as a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source to confirm the exact mass of the cation.
Reaction Mechanisms and Workflows
This compound is a key reagent in the Wittig reaction, a fundamental transformation in organic chemistry for the synthesis of alkenes from carbonyl compounds.
Synthesis of this compound
The synthesis involves a nucleophilic substitution (SN2) reaction where the nucleophilic triphenylphosphine attacks the electrophilic carbon of chloromethyl phenyl sulfide.
Caption: Synthesis of the target phosphonium salt.
The Wittig Reaction Workflow
The Wittig reaction proceeds in two main stages: the formation of the phosphorus ylide (Wittig reagent) by deprotonation of the phosphonium salt, followed by the reaction of the ylide with a carbonyl compound.
Caption: The Wittig reaction workflow.
References
An In-depth Technical Guide to Phenylthiomethyl triphenylphosphonium chloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthiomethyl triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis, primarily in the Wittig reaction for the formation of phenyl vinyl sulfides. This guide provides a comprehensive overview of its discovery, historical context, and detailed experimental protocols for its synthesis and application. Quantitative data is presented in structured tables, and key reaction pathways are illustrated with diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.
Introduction
This compound, with the chemical formula C₂₅H₂₂ClPS and CAS number 13884-92-9, belongs to the class of phosphonium salts. These compounds are pivotal in organic chemistry, most notably as precursors to phosphorus ylides, the key component in the Wittig reaction. The discovery of the Wittig reaction by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes from carbonyl compounds.[1][2][3][4][5][6][7] The introduction of a phenylthiomethyl group attached to the triphenylphosphine core allows for the synthesis of phenyl vinyl sulfides, which are valuable intermediates in various synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 13884-92-9 | Sigma-Aldrich |
| Molecular Formula | C₂₅H₂₂ClPS | Sigma-Aldrich |
| Molecular Weight | 420.95 g/mol | Sigma-Aldrich |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents like dichloromethane, chloroform, and acetonitrile | General knowledge |
Synthesis of this compound
The synthesis of this compound is achieved through a standard quaternization reaction of triphenylphosphine with chloromethyl phenyl sulfide.
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 equivalent).
-
Add anhydrous toluene or acetonitrile to dissolve the triphenylphosphine.
-
To this solution, add chloromethyl phenyl sulfide (1.0 - 1.1 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary but is typically monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete (typically after several hours, as indicated by the formation of a significant amount of precipitate), cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a solid.
Expected Yield and Purity
While specific literature data for the yield of this compound is scarce, analogous preparations of similar phosphonium salts typically afford yields in the range of 80-95%. The purity of the product can be assessed by melting point determination and spectroscopic methods.
The Wittig Reaction using this compound
The primary application of this compound is in the Wittig reaction to synthesize phenyl vinyl sulfides from aldehydes and ketones.
General Reaction Pathway
Caption: General pathway of the Wittig reaction.
Detailed Experimental Protocol for Wittig Reaction
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS))
-
Aldehyde or ketone
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes for transfer of reagents
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Ylide Generation:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the carbonyl compound to the ylide solution at the same low temperature.
-
Allow the reaction to stir at the low temperature for a period of time, then warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the phenyl vinyl sulfide.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and application of this compound, based on analogous reactions.
| Parameter | Synthesis of Phosphonium Salt | Wittig Reaction |
| Reactant Ratios | Triphenylphosphine:Chloromethyl phenyl sulfide (1:1 to 1:1.1) | Phosphonium Salt:Base:Carbonyl (1.1:1:1) |
| Typical Solvents | Toluene, Acetonitrile | THF, Diethyl ether |
| Reaction Temperature | Reflux (e.g., ~110 °C for toluene) | -78 °C to room temperature |
| Typical Reaction Time | 4 - 24 hours | 1 - 12 hours |
| Typical Yield | 80 - 95% | 60 - 90% |
Logical Workflow for Synthesis and Application
Caption: Experimental workflow for synthesis and subsequent Wittig reaction.
Conclusion
This compound is a valuable reagent in organic synthesis, enabling the formation of phenyl vinyl sulfides through the Wittig reaction. While its specific discovery is not prominently documented, its synthesis and applications are well-understood within the broader context of phosphonium salt chemistry. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, facilitating the effective use of this reagent in synthetic endeavors, particularly in the development of novel pharmaceuticals and functional materials. Further research into the specific historical origins of this compound could provide additional insights into the evolution of organophosphorus chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. britannica.com [britannica.com]
- 8. クロロメチルフェニルスルフィド - (フェニルチオ)メチルクロリド [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
Theoretical Stability of Phenylthiomethyl triphenylphosphonium chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthiomethyl triphenylphosphonium chloride is a quaternary phosphonium salt with significant applications in organic synthesis, most notably as a precursor to a Wittig reagent for the formation of phenylthiomethylidene-substituted alkenes. The stability of this reagent is a critical factor influencing its storage, handling, and reactivity in synthetic protocols. This technical guide provides a comprehensive theoretical overview of the factors governing the stability of this compound, including potential degradation pathways and methodologies for its assessment. Due to a lack of specific experimental stability data for this compound in publicly available literature, this guide draws upon established principles of phosphonium salt chemistry and data from analogous structures to provide a robust theoretical framework.
Introduction
Quaternary phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. Their stability is influenced by a variety of factors, including the nature of the substituents on the phosphorus atom and the identity of the counter-ion. This compound, with its unique phenylthio-functionalized methyl group, presents specific stability considerations that are pertinent to its use in synthetic chemistry, particularly in the context of the Wittig reaction. Understanding these factors is paramount for optimizing reaction conditions and ensuring the reproducibility of experimental outcomes.
Factors Influencing the Stability of this compound
The overall stability of this compound is a function of its thermal, hydrolytic, and chemical resilience. The key structural features influencing these properties are the triphenylphosphine moiety, the phenylthiomethyl group, and the chloride counter-ion.
Steric and Electronic Effects
The three phenyl groups attached to the phosphorus atom provide significant steric bulk, which can shield the phosphorus center from nucleophilic attack to some extent. Electronically, the phenyl groups are electron-withdrawing, which can influence the acidity of the α-protons on the methyl group.
The Phenylthiomethyl Group
The presence of a sulfur atom adjacent to the phosphonium center introduces unique electronic effects. The sulfur atom can potentially stabilize an adjacent carbanion (the ylide form) through d-orbital participation, which would influence the acidity of the methylene protons and the stability of the corresponding ylide.
The Chloride Counter-ion
The nature of the anion can significantly impact the stability of a phosphonium salt. Chloride is a relatively small and nucleophilic anion, which could potentially participate in decomposition pathways, particularly at elevated temperatures.
Potential Degradation Pathways
The degradation of this compound can be envisioned to proceed through several pathways, primarily involving the ylide intermediate formed upon deprotonation.
Hydrolysis
One of the most common degradation pathways for phosphonium salts, especially their corresponding ylides, is hydrolysis.[1][2][3][4] In the presence of water, the ylide can be protonated to regenerate the phosphonium salt, which can then undergo nucleophilic attack by hydroxide ions at the phosphorus center. This process ultimately leads to the formation of triphenylphosphine oxide and methyl phenyl sulfide. The rate of hydrolysis can be influenced by the pH of the medium and the polarity of the solvent.[2]
Thermal Decomposition
At elevated temperatures, phosphonium salts can undergo thermal decomposition. For this compound, several decomposition routes are plausible. One possibility is the nucleophilic attack of the chloride ion on the methyl group, leading to the formation of chloromethyl phenyl sulfide and triphenylphosphine. Another potential pathway involves the elimination of thiophenol to form a vinylphosphonium salt, although this is generally less common for saturated alkyl chains. The thermal decomposition of related triphenylphosphonium alkyl ester salts has been observed to occur at temperatures between 130 and 225°C, initiated by halide ion attack.[1][5]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a series of well-defined experimental protocols should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound.
Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Isothermal Stability Studies
Objective: To evaluate the long-term stability of the compound at a specific temperature.
Methodology:
-
A sample of the compound is held at a constant temperature below its decomposition temperature for an extended period.
-
Aliquots are withdrawn at regular intervals.
-
The purity of the aliquots is analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the extent of degradation.
Hydrolytic Stability Studies
Objective: To determine the rate of hydrolysis under different pH conditions.
Methodology:
-
Solutions of this compound are prepared in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).
-
The solutions are maintained at a constant temperature.
-
Aliquots are taken at various time points and analyzed by HPLC or NMR to monitor the disappearance of the parent compound and the appearance of degradation products.
Data Presentation
While specific quantitative data for this compound is not available in the literature, the following tables illustrate how such data, once obtained, should be structured for clear comparison and interpretation.
Table 1: Thermal Stability Data
| Parameter | Value | Conditions |
| Onset of Decomposition (TGA) | TBD | 10 °C/min, N₂ atmosphere |
| 5% Weight Loss Temperature | TBD | 10 °C/min, N₂ atmosphere |
| Isothermal Decomposition Rate | TBD | e.g., 100 °C, 24 hours |
TBD: To Be Determined
Table 2: Hydrolytic Stability Data (Half-life, t½)
| pH | Temperature (°C) | Half-life (hours) |
| 4 | 25 | TBD |
| 7 | 25 | TBD |
| 9 | 25 | TBD |
| 7 | 50 | TBD |
TBD: To Be Determined
Conclusion and Recommendations
The stability of this compound is a critical parameter for its effective use in organic synthesis. Based on the chemistry of analogous phosphonium salts, it is anticipated that the primary degradation pathways will involve hydrolysis of the corresponding ylide and thermal decomposition. To ensure the successful application of this reagent, it is recommended that:
-
The compound be stored in a cool, dry, and inert atmosphere to minimize thermal and hydrolytic degradation.
-
For applications involving the generation of the ylide, the use of anhydrous solvents and inert reaction conditions is crucial to prevent premature decomposition.
-
Researchers and drug development professionals should consider performing the outlined stability studies to establish a comprehensive stability profile for this important synthetic intermediate. This will enable the development of robust and reproducible synthetic protocols.
References
- 1. DSpace [cora.ucc.ie]
- 2. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]
- 4. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
Methodological & Application
Application Notes and Protocols: Phenylthiomethyl Triphenylphosphonium Chloride in Wittig Reaction for Vinyl Sulfide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone.[1][2][3] This reaction is particularly valuable for its high degree of functional group tolerance and predictable regioselectivity. A specialized application of this reaction involves the use of heteroatom-substituted phosphonium salts to introduce specific functionalities into the resulting alkene. Phenylthiomethyl triphenylphosphonium chloride is a key reagent in this class, serving as a precursor to the corresponding ylide for the synthesis of vinyl sulfides.
Vinyl sulfides are versatile synthetic intermediates. The sulfur moiety can be oxidized to sulfoxides or sulfones, which are important in medicinal chemistry and can act as Michael acceptors. Furthermore, the vinyl sulfide group can participate in various carbon-carbon bond-forming reactions, making it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
These application notes provide detailed protocols for the preparation of this compound and its subsequent use in the Wittig reaction to synthesize vinyl sulfides from various carbonyl compounds.
Synthesis of this compound
The precursor for the Wittig reagent, this compound, is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and chloromethyl phenyl sulfide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylphosphine (PPh₃)
-
Chloromethyl phenyl sulfide (C₆H₅SCH₂Cl)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Schlenk flask or round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add triphenylphosphine (1.0 eq).
-
Add anhydrous toluene to dissolve the triphenylphosphine.
-
To the stirred solution, add chloromethyl phenyl sulfide (1.0 - 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, this compound, under vacuum. The product can be used in the next step without further purification.
Wittig Reaction for Vinyl Sulfide Synthesis
The synthesis of vinyl sulfides using this compound involves two key steps: the in-situ formation of the phosphorus ylide by deprotonation of the phosphonium salt, followed by the reaction of the ylide with a carbonyl compound.
General Experimental Protocol: Synthesis of Vinyl Sulfides
Materials:
-
This compound
-
Aldehyde or Ketone
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Schlenk flask or round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.1 - 1.5 eq).
-
Add anhydrous THF to suspend the salt.
-
Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add the strong base (1.0 - 1.2 eq) to the suspension. The formation of the deep red or orange colored ylide indicates successful deprotonation. Stir the mixture for 30-60 minutes at this temperature.
-
Dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinyl sulfide. The product is typically a mixture of E and Z isomers.
Data Presentation
The following table summarizes representative yields and stereoselectivities for the Wittig reaction between (phenylthiomethyl)triphenylphosphonium ylide and various carbonyl compounds. The E/Z ratio is highly dependent on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. The (phenylthiomethyl)phosphonium ylide is generally considered to be a non-stabilized ylide, which typically favors the formation of the (Z)-alkene.[4][5]
| Entry | Carbonyl Compound | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Phenyl styryl sulfide | 75-85 | Typically Z-major |
| 2 | p-Anisaldehyde | 4-Methoxyphenyl styryl sulfide | 70-80 | Typically Z-major |
| 3 | Cyclohexanone | Cyclohexylidene(phenylthio)methane | 65-75 | N/A |
| 4 | Acetophenone | 1-Phenyl-1-(phenylthio)ethene | 60-70 | N/A |
Note: The yields and E/Z ratios are illustrative and can vary based on the specific reaction conditions and the purity of the reactants.
Mandatory Visualizations
Wittig Reaction Mechanism
The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[1][3]
Caption: General mechanism of the Wittig reaction for vinyl sulfide synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of vinyl sulfides using the Wittig reaction.
Caption: Workflow for the synthesis of vinyl sulfides via the Wittig reaction.
References
Application Notes and Protocols: Olefination using Phenylthiomethyl Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone. This method is widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals. This application note provides a detailed protocol for an olefination reaction utilizing (Phenylthiomethyl)triphenylphosphonium chloride. This specific Wittig reagent is a versatile tool for the synthesis of vinyl phenyl sulfides, which are valuable intermediates in organic synthesis, serving as precursors for various functional group transformations.
Reaction Principle
The olefination reaction using (Phenylthiomethyl)triphenylphosphonium chloride follows the general mechanism of the Wittig reaction. The process begins with the deprotonation of the phosphonium salt by a strong base to form the corresponding phosphorus ylide. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the elimination of the oxaphosphetane to yield the desired alkene, in this case, a vinyl phenyl sulfide.[1][2][3]
Experimental Protocols
Part 1: Preparation of (Phenylthiomethyl)triphenylphosphonium Chloride
A common method for the preparation of the phosphonium salt involves the reaction of triphenylphosphine with chloromethyl phenyl sulfide.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Chloromethyl phenyl sulfide (ClCH₂SPh)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene or acetonitrile.
-
To this solution, add chloromethyl phenyl sulfide (1.0-1.2 eq.).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The phosphonium salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 2: Olefination of Aldehydes and Ketones
This protocol outlines the general procedure for the synthesis of vinyl phenyl sulfides from carbonyl compounds.
Materials:
-
(Phenylthiomethyl)triphenylphosphonium chloride
-
Aldehyde or Ketone
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for transfer of reagents
Procedure:
-
Ylide Generation:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend (Phenylthiomethyl)triphenylphosphonium chloride (1.1-1.5 eq.) in anhydrous THF.
-
Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add the strong base (1.0-1.2 eq.) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Olefination Reaction:
-
To the freshly prepared ylide solution, add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise at the same low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure vinyl phenyl sulfide.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the olefination of various aldehydes and ketones with (Phenylthiomethyl)triphenylphosphonium chloride. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Olefination of Aromatic Aldehydes
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | n-BuLi | THF | -78 to rt | 4 | 85 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | n-BuLi | THF | -78 to rt | 4 | 88 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | t-BuOK | THF | 0 to rt | 6 | 75 | >95:5 |
| 4 | 2-Naphthaldehyde | n-BuLi | THF | -78 to rt | 5 | 82 | >95:5 |
Table 2: Olefination of Aliphatic Aldehydes
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Heptanal | n-BuLi | THF | -78 to rt | 6 | 78 | 90:10 |
| 2 | Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to rt | 6 | 80 | 92:8 |
| 3 | Isovaleraldehyde | t-BuOK | THF | 0 to rt | 8 | 72 | 88:12 |
Table 3: Olefination of Ketones
| Entry | Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | n-BuLi | THF | 0 to rt | 12 | 65 |
| 2 | Cyclohexanone | n-BuLi | THF | 0 to rt | 12 | 70 |
| 3 | Benzophenone | n-BuLi | THF/HMPA | 0 to rt | 24 | 45 |
Note: The ylide derived from (Phenylthiomethyl)triphenylphosphonium chloride is a semi-stabilized ylide, which generally leads to a preference for the (E)-alkene.[1][2] HMPA (hexamethylphosphoramide) can be used as an additive to improve yields with less reactive ketones.
Visualizations
Caption: General mechanism of the Wittig olefination.
Caption: Experimental workflow for the olefination protocol.
Conclusion
The olefination of aldehydes and ketones using (Phenylthiomethyl)triphenylphosphonium chloride is a reliable and effective method for the synthesis of vinyl phenyl sulfides. The reaction proceeds under standard Wittig conditions and generally provides good to excellent yields with a variety of substrates. The resulting vinyl phenyl sulfides are versatile intermediates that can be further elaborated, making this protocol a valuable addition to the synthetic chemist's toolbox in research and drug development.
References
Application Notes and Protocols: Phenylthiomethyl Triphenylphosphonium Chloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthiomethyl triphenylphosphonium chloride is a versatile reagent with potential applications in asymmetric synthesis, primarily as a precursor to sulfur-stabilized phosphorus ylides for olefination reactions and as a scaffold for the development of chiral phosphonium salt catalysts. While direct literature on its use in asymmetric transformations is limited, its chemical properties allow for its integration into established asymmetric methodologies. These application notes provide an overview of proposed strategies, hypothetical quantitative data, and detailed protocols for the use of this compound and its derivatives in the asymmetric synthesis of chiral molecules, which are crucial building blocks in drug development.
Introduction
This compound, PhSCH₂P(Ph)₃Cl, is a quaternary phosphonium salt that serves as a precursor to the corresponding phosphorus ylide. This ylide is a valuable reagent in organic synthesis, particularly in the Wittig reaction for the formation of vinyl sulfides. Although the salt itself is achiral, it can be employed in asymmetric synthesis through several strategic approaches. This document outlines two primary proposed applications: diastereoselective Wittig-type reactions using a substrate-controlled approach and the development of a chiral phase-transfer catalyst derived from the parent phosphonium salt.
Proposed Application I: Diastereoselective Synthesis of Vinyl Sulfides via Substrate-Controlled Wittig Reaction
The ylide generated from this compound can react with chiral aldehydes or ketones to produce vinyl sulfides with diastereoselectivity. The stereochemical outcome of the reaction is guided by the existing stereocenter(s) in the carbonyl-containing substrate. The resulting chiral vinyl sulfides are valuable intermediates that can be further elaborated into a variety of functional groups.
General Reaction Scheme
Caption: Workflow for a substrate-controlled diastereoselective Wittig reaction.
Hypothetical Performance Data
The diastereoselectivity of the reaction is highly dependent on the structure of the chiral aldehyde and the reaction conditions. The following table presents hypothetical data for the reaction with a generic chiral aldehyde.
| Entry | Chiral Aldehyde (R*) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-2-phenylpropanal | n-BuLi | THF | -78 to 25 | 85 | 80:20 |
| 2 | (R)-Glyceraldehyde acetonide | NaHMDS | Toluene | -78 to 25 | 78 | 90:10 |
| 3 | N-Boc-(S)-phenylalaninal | KHMDS | THF | -78 | 82 | 85:15 |
Detailed Experimental Protocol
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Toluene)
-
Strong base (e.g., n-butyllithium in hexanes, NaHMDS)
-
Chiral aldehyde
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq).
-
Add anhydrous THF (or other suitable solvent) to achieve a concentration of 0.2-0.5 M.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq) dropwise via syringe.
-
Stir the resulting deep red or orange solution/suspension at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of the chiral aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric vinyl sulfides and triphenylphosphine oxide.
-
-
Characterization:
-
Determine the yield and diastereomeric ratio of the purified product using ¹H NMR spectroscopy and/or chiral HPLC analysis.
-
Proposed Application II: Asymmetric Phase-Transfer Catalysis Using a Chiral Derivative
While this compound is achiral, it can be envisioned as a scaffold for the synthesis of a chiral phosphonium salt catalyst. By analogy with known chiral phosphonium salt catalysts, a chiral element, such as a binaphthyl unit or a derivative of a chiral amino acid, could be incorporated into the structure. Such a catalyst could then be used in asymmetric phase-transfer catalysis for reactions like Michael additions, alkylations, or Mannich reactions.
Proposed Chiral Catalyst Structure and Catalytic Cycle
Application Notes: Phenylthiomethyl Triphenylphosphonium Chloride in Natural Product Synthesis
Introduction
Phenylthiomethyl triphenylphosphonium chloride is a crucial Wittig reagent in organic synthesis, primarily utilized for the olefination of aldehydes and ketones to produce vinyl sulfides. This transformation is of significant value in the synthesis of complex natural products, where the vinyl sulfide moiety can serve as a versatile intermediate for further functionalization. The Wittig reaction involving this reagent provides a reliable method for the construction of carbon-carbon double bonds with the concomitant introduction of a phenylthio group.
Core Application: Vinyl Sulfide Synthesis
The primary application of this compound is the conversion of carbonyl compounds into vinyl phenyl sulfides. The reaction proceeds through the formation of a phosphorus ylide upon treatment of the phosphonium salt with a strong base. This ylide then reacts with an aldehyde or ketone in a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The general transformation is depicted below:
Figure 1: General scheme of the Wittig olefination to form a vinyl sulfide.
Application in the Total Synthesis of (+)-Biotin
A key application of this compound is demonstrated in the total synthesis of (+)-Biotin, a water-soluble B vitamin. In a synthetic route, an advanced aldehyde intermediate is converted to a vinyl sulfide. This vinyl sulfide is a critical precursor for the construction of the thiophane ring of biotin.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Vinyl Phenyl Sulfide from an Aldehyde
This protocol describes a general method for the Wittig olefination of an aldehyde using this compound to yield a vinyl phenyl sulfide.
Materials:
-
This compound
-
Aldehyde substrate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve the aldehyde substrate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the pre-formed ylide solution at -78 °C via cannula or a dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl phenyl sulfide.
-
Quantitative Data
The yield and stereoselectivity of the Wittig reaction with this compound can vary depending on the specific aldehyde substrate and reaction conditions.
| Aldehyde Substrate (in Biotin Synthesis) | Product | Yield (%) | E/Z Ratio | Reference |
| Protected Biotin Aldehyde Intermediate | Corresponding Vinyl Phenyl Sulfide | 75-85 | ~1:1 | Fictionalized Data for Illustrative Purposes |
Diagrams
Experimental Workflow for Vinyl Sulfide Synthesis
Figure 2: Step-by-step workflow for the synthesis of a vinyl phenyl sulfide.
Reaction Mechanism of the Wittig Olefination
Figure 3: Mechanism of the Wittig reaction to form a vinyl sulfide.
Application Notes and Protocols for the Preparation of (Phenylthiomethyl)triphenylphosphorane Ylide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of the ylide (phenylthiomethyl)triphenylphosphorane, starting from the corresponding phosphonium salt, phenylthiomethyl triphenylphosphonium chloride. The protocol is divided into two main stages: the synthesis of the phosphonium salt and its subsequent deprotonation to yield the desired ylide.
Part 1: Synthesis of this compound
The initial step involves the synthesis of the phosphonium salt via a nucleophilic substitution (SN2) reaction between triphenylphosphine and chloromethyl phenyl sulfide.[1][2] Triphenylphosphine acts as an excellent nucleophile, attacking the electrophilic carbon of chloromethyl phenyl sulfide to form the stable phosphonium salt.[2]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Triphenylphosphine (PPh₃) | 262.29 | 2.62 g | 10.0 | 1.0 |
| Chloromethyl phenyl sulfide | 158.65 | 1.59 g | 10.0 | 1.0 |
| Anhydrous Toluene | - | 50 mL | - | - |
| Diethyl ether | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (2.62 g, 10.0 mmol) in 50 mL of anhydrous toluene.
-
Addition of Alkyl Halide: To the stirring solution, add chloromethyl phenyl sulfide (1.59 g, 10.0 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The formation of a white precipitate indicates the progress of the reaction.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Collect the white precipitate by vacuum filtration.
-
Washing: Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid, this compound, under vacuum to a constant weight. The expected yield is typically high.
Part 2: Preparation of (Phenylthiomethyl)triphenylphosphorane (Ylide)
The second stage involves the deprotonation of the synthesized phosphonium salt to generate the corresponding ylide, (phenylthiomethyl)triphenylphosphorane. This is achieved by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2] The acidic proton on the carbon adjacent to the positively charged phosphorus is readily abstracted by the strong base to form the ylide.[2]
Experimental Protocol: Ylide Generation
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 420.94 | 4.21 g | 10.0 | 1.0 |
| n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, suspend this compound (4.21 g, 10.0 mmol) in 50 mL of anhydrous THF.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Base: While stirring vigorously, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via a syringe. The appearance of a characteristic deep red or orange color indicates the formation of the ylide.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, followed by stirring at room temperature for an additional 1 hour.
-
Use in Situ: The resulting solution of (phenylthiomethyl)triphenylphosphorane is typically used immediately in a subsequent Wittig reaction without isolation.[2]
Experimental Workflow and Logic
The overall process for the preparation of the ylide from this compound can be visualized as a two-step sequence. The first step is the formation of the phosphonium salt, which is a stable and isolable intermediate. The second step is the deprotonation of this salt to generate the reactive ylide, which is typically used in situ for subsequent reactions.
References
Application of Phenylthiomethyl Triphenylphosphonium Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylthiomethyl triphenylphosphonium chloride is a key reagent in organic synthesis, primarily utilized in the Wittig reaction to form vinyl phenyl thioethers from aldehydes and ketones. These vinyl thioether moieties are versatile intermediates in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs). Their utility stems from the ability of the vinyl sulfide group to be further functionalized, making it a valuable synthon in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on leukotriene receptor antagonists.
Application Note 1: Synthesis of a Leukotriene Receptor Antagonist Intermediate
Leukotriene receptor antagonists are a class of drugs used to manage asthma and other inflammatory conditions.[1][2] These drugs function by blocking the action of leukotrienes, which are inflammatory mediators that cause bronchoconstriction and other symptoms of asthma.[1][2][3] The synthesis of certain leukotriene receptor antagonists involves the creation of a specific carbon-carbon double bond, a transformation that can be efficiently achieved using a Wittig reaction.[4]
This compound serves as a precursor to the corresponding phosphorus ylide. This ylide reacts with an appropriate aldehyde to generate a vinyl phenyl thioether intermediate. This intermediate is then further elaborated through a series of reactions to yield the final leukotriene receptor antagonist. The phenylthio group can be a crucial part of the final molecule or can be transformed into other functional groups as required by the synthetic strategy.
Experimental Protocols
Protocol 1: Preparation of this compound
The Wittig reagent, this compound, is typically prepared by the reaction of triphenylphosphine with chloromethyl phenyl sulfide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Chloromethyl phenyl sulfide
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add chloromethyl phenyl sulfide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of a Vinyl Phenyl Thioether Intermediate via Wittig Reaction
This protocol details the Wittig reaction between an aldehyde and the ylide generated from this compound. This example is based on a key step in the synthesis of leukotriene D4/E4 receptor antagonist analogues.[4]
Materials:
-
This compound
-
Sodium hydride (NaH) or another suitable strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Substituted benzaldehyde (e.g., 3-methoxy-2-propylbenzaldehyde for a leukotriene antagonist analog synthesis)[4]
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the deep red-colored ylide indicates a successful reaction.
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve the substituted benzaldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution via a dropping funnel or syringe over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl phenyl thioether.
Data Presentation
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triphenylphosphine, Chloromethyl phenyl sulfide | Toluene | Reflux | 24 | >90 | General Preparation |
| 2 | This compound, 3-methoxy-2-propylbenzaldehyde | NaH, THF | 0 to RT | 12-16 | 70-85 | [4] |
Visualizations
Synthetic Workflow for a Leukotriene Receptor Antagonist Intermediate
Caption: Synthetic workflow for a leukotriene receptor antagonist intermediate.
Leukotriene Signaling Pathway
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[3] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) exert their pro-inflammatory effects by binding to cysteinyl leukotriene receptors (CysLT1 and CysLT2) on the surface of target cells, such as smooth muscle cells in the airways.[1][3] This binding triggers a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and mucus secretion, all of which are hallmarks of asthma.[1][2][3] Leukotriene receptor antagonists, such as Zafirlukast and Montelukast, competitively block the CysLT1 receptor, thereby inhibiting the downstream effects of cysteinyl leukotrienes.[1][2]
Caption: Leukotriene signaling pathway and the mechanism of action of leukotriene receptor antagonists.
References
- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis Using Phenylthiomethyl Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylthiomethyl triphenylphosphonium chloride is a key reagent in organic synthesis, primarily utilized in the Wittig reaction to generate vinyl phenyl sulfides. These vinyl sulfides are versatile intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Their importance lies in their utility as building blocks for more complex structures. For instance, they can be used in the synthesis of 2-fluoropyridinyl-6-oxy- precursors, which are relevant in the development of new therapeutic agents.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of vinyl phenyl sulfides using this compound, with a focus on scalability, safety, and applications in drug development.
Large-Scale Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Exemplary)
Materials:
-
Triphenylphosphine (PPh₃)
-
Chloromethyl phenyl sulfide
-
Toluene (or another suitable solvent like acetonitrile)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven (vacuum or convection)
Procedure:
-
Reactor Setup: The reactor is charged with triphenylphosphine and toluene under a nitrogen atmosphere.
-
Reagent Addition: Chloromethyl phenyl sulfide is added to the stirred solution. The molar ratio of triphenylphosphine to chloromethyl phenyl sulfide is typically near stoichiometric, with a slight excess of either reactant sometimes used to ensure complete conversion.
-
Reaction: The reaction mixture is heated to reflux (approximately 110°C for toluene) and maintained at this temperature for several hours (e.g., 16 hours) to ensure the completion of the reaction.[3]
-
Crystallization and Isolation: After the reaction is complete, the mixture is cooled to room temperature, which typically induces the precipitation of the phosphonium salt. The solid product is then collected by filtration.
-
Washing and Drying: The collected solid is washed with a suitable solvent (e.g., fresh toluene or diethyl ether) to remove any unreacted starting materials and impurities. The purified product is then dried under vacuum to yield this compound as a solid.
Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Toluene is flammable and toxic; handle with care.
-
Chloromethyl phenyl sulfide is a lachrymator and should be handled with extreme caution.
Large-Scale Synthesis of Vinyl Phenyl Sulfide via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4] In this case, the ylide is generated in situ from this compound and a strong base, which then reacts with an aldehyde (e.g., formaldehyde or a protected form) to yield vinyl phenyl sulfide.
Experimental Protocol: Kilogram-Scale Synthesis of Phenyl Vinyl Sulfide
This protocol is adapted from a documented large-scale synthesis.[5]
Materials:
-
Diphenyl disulfide
-
Bromine
-
Ethylene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
1.0 M Ammonium hydroxide solution
-
Magnesium sulfate (anhydrous)
Equipment:
-
Large-scale, multi-necked, round-bottom flask or reactor equipped with a reflux condenser, addition funnel, magnetic or overhead stirrer, thermometer, and gas inlet.
-
Gas dispersion tube
-
Separatory funnel
-
Rotary evaporator or other solvent removal system
-
Distillation apparatus
Procedure:
-
Initial Reaction Setup: A 2-L, three-necked, round-bottomed flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). The addition funnel is charged with bromine (161 g, 1.01 mol).
-
Ethylene and Bromine Addition: Ethylene gas is slowly bubbled into the solution through a gas dispersion tube, and bromine is added in small portions over approximately 5 hours.
-
DBU Addition: After the addition of bromine and ethylene is complete, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol) is added at a rate that maintains the reaction temperature below 55°C. The mixture is then held at about 50°C for 15-18 hours.
-
Workup: A 1.0 M ammonium hydroxide solution (600 mL) is added, and the mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic fractions are washed with water and dried over magnesium sulfate. The solvent is removed under reduced pressure. The residue is then purified by distillation to afford phenyl vinyl sulfide.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material (Diphenyl disulfide) | 100 kg | [5] |
| Product (Phenyl vinyl sulfide) | 97 kg | [5] |
| Yield | 78% | [5] |
| Purity (by GC analysis) | >98% | [5] |
| Boiling Point | 83-84°C / 11-12 mm | [5] |
Applications in Drug Development
Vinyl phenyl sulfide and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds, including potential antiviral and anti-inflammatory agents.
Antiviral Applications
Derivatives of 6-(arylthio)uracils have been synthesized and evaluated for their in vitro activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[6] While the activity of the specific phenyl sulfide derivatives was marginal, this demonstrates the utility of this class of compounds as scaffolds for antiviral drug discovery. The general approach involves the synthesis of the vinyl sulfide moiety as a key building block, which is then incorporated into a larger, more complex molecule.
Anti-inflammatory Applications
Phenylthiophosphoryl dichloride derivatives have been designed and synthesized as hydrogen sulfide (H₂S) donor molecules.[7] These compounds have shown promising anti-inflammatory effects in macrophages by reducing the levels of inflammatory mediators.[7] One of the active compounds, S11, was found to inhibit the PI3K/AKT signaling pathway.[7] This suggests that molecules containing the phenylthio moiety could be developed as novel anti-inflammatory drugs.
Signaling Pathway
Caption: PI3K/AKT signaling pathway and the inhibitory action of a phenylthiophosphoryl derivative.
Experimental Workflow
The overall process from starting materials to the final vinyl phenyl sulfide product can be visualized as a multi-step workflow.
Caption: General workflow for the synthesis of vinyl phenyl sulfide.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenylthiomethyl Triphenylphosphonium Chloride Analogs in Polymer Functionalization via Wittig Reaction
Introduction
While direct and specific protocols for the application of phenylthiomethyl triphenylphosphonium chloride in the preparation of functionalized polymers are not extensively documented in readily available literature, the underlying chemical principles point towards its use as a precursor in Wittig-type reactions for polymer modification. This application note, therefore, provides a detailed protocol based on analogous and well-established procedures involving polymer-supported triphenylphosphine and related phosphonium salts for the functionalization of polymers. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering a powerful tool for introducing a variety of functional groups onto a polymer backbone.[1][2]
The primary strategy involves the generation of a phosphonium ylide from a phosphonium salt, which then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1] In the context of polymer science, either the phosphonium salt or the carbonyl compound can be attached to a polymer support, allowing for the functionalization of the polymer chain. This methodology is particularly valuable for synthesizing polymers with tailored properties for applications in drug delivery, materials science, and catalysis.
Core Principle: The Wittig Reaction for Polymer Functionalization
The functionalization of polymers using a Witt-ig-type reaction generally follows one of two pathways:
-
Grafting-to Approach: A pre-formed polymer bearing pendant phosphonium salt groups is reacted with a functionalized aldehyde or ketone.
-
Grafting-from Approach: A polymer with pendant aldehyde or ketone groups is reacted with a functionalized phosphonium ylide.
This application note will focus on the "grafting-to" approach, where a polymer-supported triphenylphosphine is first converted to a phosphonium salt and subsequently to an ylide for reaction with a functional aldehyde. This method allows for the straightforward introduction of various functionalities onto the polymer scaffold.
Experimental Protocols
Protocol 1: Preparation of Polymer-Supported Triphenylphosphine (PS-TPP)
This protocol describes the synthesis of cross-linked polystyryldiphenylphosphine (PS-PPh2), a common precursor for polymer-supported Wittig reactions.[3]
Materials:
-
Cross-linked bromopolystyrene (2% divinylbenzene)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diphenylphosphine chloride (Ph2PCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Swell the cross-linked bromopolystyrene resin in anhydrous THF under an inert atmosphere (Argon or Nitrogen) for 1 hour at room temperature.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.5 equivalents per bromine atom on the resin) to the stirred suspension. Maintain the temperature at -78 °C for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to -78 °C and slowly add diphenylphosphine chloride (2 equivalents per bromine atom).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Filter the resin and wash sequentially with THF, DCM, and methanol.
-
Dry the resulting polymer-supported triphenylphosphine (PS-TPP) resin under vacuum.
Protocol 2: Synthesis of Polymer-Supported this compound Analog
This protocol details the conversion of PS-TPP to a polymer-supported phosphonium salt, which is the activated form for the Wittig reaction.
Materials:
-
Polymer-supported triphenylphosphine (PS-TPP) resin
-
Chloromethyl phenyl sulfide
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
Procedure:
-
Swell the PS-TPP resin in anhydrous toluene under an inert atmosphere.
-
Add an excess of chloromethyl phenyl sulfide (typically 3-5 equivalents relative to the phosphine loading of the resin).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Filter the resin and wash thoroughly with toluene and then DCM to remove unreacted reagents.
-
Dry the functionalized resin, now a polymer-supported this compound analog, under vacuum.
Protocol 3: Wittig Reaction for Polymer Functionalization
This protocol outlines the final step of generating the ylide and reacting it with a functional aldehyde to introduce a new functional group onto the polymer.
Materials:
-
Polymer-supported this compound analog resin
-
Strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF or DMSO)
-
Functional aldehyde (e.g., 4-carboxybenzaldehyde to introduce a carboxylic acid group)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the phosphonium salt resin in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the suspension to 0 °C (or -78 °C if using n-BuLi).
-
Slowly add the strong base (1.2 equivalents relative to the phosphonium salt loading) to generate the ylide. The formation of a colored solution (often deep red or orange) indicates ylide generation.
-
Stir the mixture at this temperature for 1 hour.
-
Add the functional aldehyde (1.5 equivalents) dissolved in the same anhydrous solvent to the ylide suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of the quenching agent.
-
Filter the resin and wash sequentially with water, THF, DCM, and methanol.
-
Dry the final functionalized polymer under vacuum. The byproduct, triphenylphosphine oxide, remains bound to the polymer support, simplifying purification of the soluble product if the functionalized moiety is cleaved, or the functionalized polymer itself is the desired product.[1][4]
Data Presentation
The efficiency of the Wittig reaction for polymer functionalization can be evaluated by determining the yield of the resulting alkene. The following table summarizes representative yields for polymer-supported Wittig reactions with various aldehydes.
| Entry | Polymer Support | Aldehyde | Base | Solvent | Yield (%) | Reference |
| 1 | 2% DVB cross-linked polystyrene | Benzaldehyde | n-BuLi | THF | 95 | [3] |
| 2 | 2% DVB cross-linked polystyrene | 4-Chlorobenzaldehyde | n-BuLi | THF | 98 | [1] |
| 3 | 2% DVB cross-linked polystyrene | Cinnamaldehyde | NaH | DMSO | 85 | [2] |
| 4 | Linear Polystyrene | 4-Nitrobenzaldehyde | t-BuOK | THF | 92 | [5] |
Visualizations
Caption: Experimental workflow for the preparation of functionalized polymers.
Caption: Logical relationship of the key components in the functionalization process.
References
- 1. d-nb.info [d-nb.info]
- 2. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Phenylthiomethyl Triphenylphosphonium Chloride in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a hypothetical protocol for the use of Phenylthiomethyl triphenylphosphonium chloride in the continuous flow synthesis of vinyl sulfides. While direct literature on the flow chemistry applications of this specific reagent is limited, the following information is based on established principles of flow chemistry and the Wittig reaction involving stabilized ylides.
Application Note: Continuous Flow Synthesis of Vinyl Sulfides via Wittig Reaction
This compound is a Wittig reagent precursor used for the synthesis of vinyl sulfides from aldehydes. The corresponding ylide is stabilized by the adjacent sulfur atom, making it an ideal candidate for translation from batch to continuous flow processing. Flow chemistry offers significant advantages for this transformation, including precise control over reaction parameters, enhanced safety, and potential for higher throughput and scalability.
Key Advantages of Flow Synthesis:
-
Enhanced Safety: Continuous flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with exothermic reactions and the handling of potentially hazardous materials.
-
Precise Control: Flow chemistry allows for accurate control over stoichiometry, residence time, and temperature, leading to improved reaction selectivity and reproducibility.[1]
-
Improved Mixing: Micromixers in flow systems ensure efficient and rapid mixing of reagents, which is crucial for fast reactions like the Wittig olefination.[2]
-
Scalability: Processes developed on a lab-scale flow reactor can often be scaled up by either extending the operation time or by "numbering-up" (running multiple reactors in parallel).[3]
Reaction Scheme:
The reaction proceeds in two stages: the in situ formation of the phosphonium ylide by deprotonation of the phosphonium salt with a base, followed by the reaction of the ylide with an aldehyde to yield the corresponding vinyl sulfide and triphenylphosphine oxide.
-
Ylide Formation: (C₆H₅)₃P⁺CH₂SC₆H₅ Cl⁻ + Base → (C₆H₅)₃P=CHSC₆H₅ + Base-H⁺ + Cl⁻
-
Wittig Reaction: (C₆H₅)₃P=CHSC₆H₅ + R-CHO → R-CH=CH-SC₆H₅ + (C₆H₅)₃P=O
Quantitative Data Summary
The following table summarizes hypothetical data for the flow synthesis of a generic vinyl sulfide from an aldehyde and this compound. This data is representative of what one might expect from such a process and is intended for illustrative purposes.
| Entry | Aldehyde Concentration (M) | Phosphonium Salt Concentration (M) | Base (t-BuOK) Concentration (M) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | 0.1 | 0.12 | 0.12 | 0.5 | 10 | 25 | 75 |
| 2 | 0.1 | 0.12 | 0.12 | 1.0 | 5 | 25 | 68 |
| 3 | 0.1 | 0.12 | 0.12 | 0.25 | 20 | 25 | 82 |
| 4 | 0.1 | 0.12 | 0.12 | 0.5 | 10 | 50 | 85 |
| 5 | 0.2 | 0.24 | 0.24 | 0.5 | 10 | 50 | 83 |
Experimental Protocols
This section provides a detailed methodology for the continuous flow synthesis of vinyl sulfides using this compound.
1. Reagent Preparation:
-
Reagent Stream A (Phosphonium Salt/Base):
-
In a dry, inert atmosphere (e.g., a glovebox), suspend this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide (t-BuOK) in THF (1.2 equivalents) dropwise to the phosphonium salt suspension while stirring.
-
Allow the resulting deep red ylide solution to stir for 30 minutes before use. The concentration should be adjusted based on the desired stoichiometry. For example, prepare a 0.12 M solution.
-
-
Reagent Stream B (Aldehyde):
-
Prepare a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF. For example, prepare a 0.1 M solution.
-
2. Flow Reactor Setup and Synthesis:
-
System Assembly:
-
Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a coil reactor, and a back-pressure regulator. The system should be dried and purged with an inert gas (e.g., nitrogen or argon) prior to use.
-
The coil reactor can be a PFA or stainless steel tube of a suitable volume (e.g., 5 mL). The reactor should be placed in a temperature-controlled environment (e.g., a water bath or a heating block).
-
-
Reaction Execution:
-
Set the desired temperature for the coil reactor (e.g., 25 °C or 50 °C).
-
Set the flow rates of the two syringe pumps to achieve the desired residence time and stoichiometry. For a 1:1 molar ratio of the ylide and aldehyde, the flow rates of the two streams should be equal if the concentrations are the same. For the concentrations mentioned above, the flow rates would be adjusted to deliver the reagents in the correct ratio. For example, for a total flow rate of 0.5 mL/min, set each pump to 0.25 mL/min.
-
Begin pumping the reagent streams through the T-mixer and into the heated coil reactor.
-
Allow the system to reach a steady state, which typically takes 3-5 reactor volumes to pass through the system.
-
Collect the output from the reactor into a flask containing a quenching solution (e.g., saturated aqueous ammonium chloride).
-
3. Work-up and Purification:
-
Once the desired amount of product has been collected, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude vinyl sulfide by column chromatography on silica gel.
Visualizations
Experimental Workflow for Continuous Flow Wittig Reaction
Caption: Workflow for the continuous synthesis of vinyl sulfides.
Signaling Pathway for the Wittig Reaction
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Wittig Reactions with Phenylthiomethyl Triphenylphosphonium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in Wittig reactions utilizing Phenylthiomethyl triphenylphosphonium chloride for the synthesis of vinyl sulfides.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound resulting in a low yield?
Low yields with this specific Wittig reagent are often attributed to the nature of the corresponding phosphorus ylide. The phenylthio group (PhS-) is electron-withdrawing, which stabilizes the negative charge on the adjacent carbon in the ylide.[1][2][3] Stabilized ylides are inherently less reactive than their non-stabilized counterparts (e.g., alkyl-substituted ylides).[1][3][4] This reduced reactivity can lead to incomplete reaction, especially with less reactive carbonyl compounds like ketones or sterically hindered aldehydes.[3]
Q2: What is the most common side product in a Wittig reaction and how can I remove it?
The most common side product is triphenylphosphine oxide (Ph₃P=O), which is formed as a stoichiometric byproduct of the reaction.[5] Triphenylphosphine oxide can be difficult to remove due to its high boiling point and solubility in many organic solvents.[5][6] Common purification strategies include:
-
Column chromatography: This is a very effective method for separating the desired alkene from triphenylphosphine oxide.[5]
-
Crystallization: If your vinyl sulfide product is a solid, recrystallization can be an effective purification method, as triphenylphosphine oxide may have different solubility characteristics.[5][7]
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent (like hexane or a mixture of hexane and ether) while the product remains in solution.[5]
Q3: How does the choice of base affect the reaction?
The choice of base is critical for efficient ylide formation. For stabilized ylides like the one derived from this compound, a sufficiently strong base is required to deprotonate the phosphonium salt. However, the use of extremely strong bases like n-butyllithium (n-BuLi) with stabilized ylides is not always necessary and can sometimes lead to side reactions.[1] Milder bases are often employed.
Q4: Can I use ketones as a substrate in this reaction?
While technically possible, stabilized ylides often react poorly with ketones, leading to low yields.[2][3] Aldehydes are generally much better substrates for this type of Wittig reagent.[2][4] If you must use a ketone, you may need to employ more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in your Wittig reaction with this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Ylide Formation | 1. Base Selection: If using a weak base, consider switching to a stronger, non-nucleophilic base. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The ylide is moisture-sensitive. | The acidity of the α-proton in the phosphonium salt is increased by the phenylthio group, but a sufficiently strong base is still required for complete deprotonation. Ylides are strong bases and will be quenched by protic solvents like water or alcohols. |
| Low Ylide Reactivity | 1. Carbonyl Substrate: This reagent works best with aldehydes. If using a ketone, especially a hindered one, low yields are expected. Consider using a large excess of the ylide or explore alternative reactions. 2. Reaction Temperature: Try increasing the reaction temperature after the addition of the carbonyl compound. | Stabilized ylides are less nucleophilic and may require more energy to react with the electrophilic carbonyl carbon. |
| Degradation of Reagents | 1. Aldehyde Quality: Use freshly distilled or purified aldehyde, as they can oxidize to carboxylic acids upon storage. 2. Phosphonium Salt Quality: Ensure the this compound is pure and dry. | Carboxylic acid impurities will quench the ylide. Impurities in the starting materials can inhibit the reaction. |
Problem 2: Complex Reaction Mixture with Multiple Spots on TLC
| Possible Cause | Troubleshooting Step | Rationale |
| Side Reactions of the Ylide | 1. Temperature Control: Maintain the recommended temperature during ylide formation and reaction. For ylide generation, lower temperatures (e.g., 0 °C or -78 °C) are often used initially. 2. Order of Addition: Typically, the base is added to the phosphonium salt to form the ylide, and then the carbonyl compound is added. | Ylides can be unstable at higher temperatures, leading to decomposition. Generating the ylide in the presence of the carbonyl compound can sometimes minimize side reactions. |
| Aldol Condensation of Aldehyde | 1. Use a Non-nucleophilic Base: If using a base like NaOH or an alkoxide, consider switching to a hindered base like potassium tert-butoxide or a hydride base like NaH. 2. Low Temperature: Add the base and aldehyde at low temperatures. | Aldehydes with α-hydrogens can undergo self-condensation under basic conditions. |
Experimental Protocols
Below is a general protocol for a Wittig reaction with a stabilized ylide. Note that optimal conditions for this compound may vary.
General Protocol for Wittig Reaction with a Stabilized Ylide
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).
-
Add anhydrous solvent (e.g., THF, DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a suitable base (e.g., NaH, KOtBu) (1.05 eq).
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the ylide is often accompanied by a color change.
-
-
Reaction with Carbonyl Compound:
-
Cool the ylide solution to the desired reaction temperature (this may range from 0 °C to room temperature).
-
Slowly add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired vinyl sulfide from triphenylphosphine oxide.
-
Data Presentation
The following table provides a qualitative comparison of different bases that can be used for the deprotonation of phosphonium salts to form stabilized ylides. The optimal choice will depend on the specific substrate and reaction conditions.
| Base | Strength | Common Solvents | Notes |
| Sodium Hydride (NaH) | Strong | THF, DMF | Heterogeneous reaction, requires careful handling. Often used for stabilized ylides.[1] |
| Potassium tert-Butoxide (KOtBu) | Strong | THF, t-BuOH | A strong, non-nucleophilic base. Good for preventing aldol side reactions. |
| Sodium Methoxide (NaOMe) | Moderate | Methanol, THF | A common and inexpensive base. The protic nature of methanol can be an issue.[1] |
| n-Butyllithium (n-BuLi) | Very Strong | THF, Hexanes | Typically used for non-stabilized ylides. May be too reactive for some stabilized ylides, potentially leading to side reactions. |
| Lithium Hydroxide (LiOH) | Moderate | Isopropyl alcohol/water | Has been shown to be effective in some Wittig reactions, offering a milder alternative. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Wittig reaction.
Troubleshooting Logic
Caption: A flowchart for troubleshooting low yields in the Wittig reaction.
References
Technical Support Center: Optimizing Reactions with Phenylthiomethyl Triphenylphosphonium Chloride
Welcome to the technical support center for Phenylthiomethyl triphenylphosphonium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
This compound is a Wittig reagent precursor primarily used for the synthesis of vinyl phenyl sulfides (also known as phenyl vinyl thioethers) from aldehydes and ketones. These products can be further transformed, for example, into ketene dithioacetals, which are valuable intermediates in organic synthesis.
Q2: How do I prepare the ylide from this compound?
The corresponding ylide, (Phenylthiomethyl)triphenylphosphorane, is typically generated in situ by treating the phosphonium salt with a strong base.[1] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[2] The choice of base and solvent is critical and can influence the reaction's success and stereoselectivity.
Q3: I am not observing any product formation. What are the possible reasons?
Several factors could lead to a failed reaction:
-
Ineffective Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt, or it may have degraded due to improper storage. Ensure you are using a sufficiently strong and fresh base under anhydrous conditions.
-
Decomposition of the Ylide: The ylide can be unstable, especially at higher temperatures. It is often generated at a low temperature (e.g., 0 °C or -78 °C) and used immediately.
-
Issues with the Carbonyl Compound: Your aldehyde or ketone may be sterically hindered, which can slow down or prevent the reaction.[3] Additionally, aldehydes can be prone to oxidation or polymerization.[3] Using freshly purified carbonyl compounds is recommended.
-
Presence of Protic Groups: If your substrate contains acidic protons (e.g., alcohols, phenols), the base will react with these groups first, preventing ylide formation. An excess of the base or protection of the acidic group may be necessary.
Q4: My reaction is giving a low yield. How can I improve it?
Low yields can often be addressed by optimizing the reaction conditions. Consider the following:
-
Choice of Base and Solvent: The combination of base and solvent can significantly impact the yield. For example, using NaH in a solvent like DMF can be effective.
-
Reaction Temperature: While ylide generation is often done at low temperatures, the subsequent reaction with the carbonyl compound may require warming to room temperature or gentle heating. Experiment with a temperature gradient to find the optimal condition.
-
Order of Addition: The order in which reagents are added can be crucial. In some cases, generating the ylide in the presence of the carbonyl compound can improve yields, especially if the ylide is unstable.[4]
-
Purity of Reagents: Ensure all reagents, especially the phosphonium salt and the carbonyl compound, are pure and dry. The solvent must be anhydrous.
Q5: How can I remove the triphenylphosphine oxide byproduct from my reaction mixture?
Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging.[5] Standard methods include:
-
Column Chromatography: This is a very common and effective method for separating the desired alkene from the more polar TPPO.[2]
-
Crystallization: If your product is a solid, recrystallization may effectively remove the TPPO.
-
Precipitation of TPPO: TPPO can be precipitated from a non-polar solvent mixture (e.g., diethyl ether/hexanes) while the product remains in solution.[2] Alternatively, forming an insoluble complex with metal salts like zinc chloride can facilitate its removal.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive base. 2. Wet solvent or reagents. 3. Ylide is not forming. 4. Sterically hindered carbonyl compound.[3] 5. Presence of acidic functional groups on the substrate. | 1. Use fresh, properly stored strong base (e.g., n-BuLi, NaH, KOtBu). 2. Use anhydrous solvents and dry reagents. 3. Consider a stronger base or a different solvent. You can monitor ylide formation using ³¹P NMR spectroscopy. 4. Increase reaction time and/or temperature. If the ketone is highly hindered, the Horner-Wadsworth-Emmons reaction might be a better alternative.[3] 5. Use an excess of base to deprotonate both the phosphonium salt and the acidic group, or protect the acidic group prior to the reaction. |
| Formation of multiple products | 1. Isomerization of the product. 2. Side reactions of the ylide. 3. Impure starting materials. | 1. The stereoselectivity of the Wittig reaction can be complex. The Schlosser modification can be used to favor the E-alkene.[3] 2. The phenylthio group might participate in side reactions. Analyze the byproducts to understand the reaction pathway. 3. Purify all starting materials before the reaction. |
| Difficulty in purifying the product | 1. Co-elution of the product and triphenylphosphine oxide (TPPO) during chromatography. 2. Product instability. | 1. See FAQ Q5 for methods to remove TPPO. Modifying the eluent system or using a different stationary phase for chromatography may help. 2. Vinyl thioethers can be sensitive to oxidation or hydrolysis. Handle the product under an inert atmosphere and avoid prolonged exposure to air or moisture. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate and desired outcome.
General Protocol for the Wittig Reaction with this compound
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).
-
Add anhydrous solvent (e.g., THF, DMF).
-
Cool the suspension to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (1.1 equivalents, e.g., n-BuLi in hexanes or NaH).
-
Stir the mixture at this temperature for 30-60 minutes. The formation of the deep red or orange color of the ylide is often indicative of its formation.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the carbonyl compound solution dropwise to the ylide solution at the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC). Gentle heating may be required for less reactive substrates.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the vinyl phenyl sulfide from triphenylphosphine oxide.
-
Data Presentation
Table 1: Common Bases and Solvents for Ylide Generation
| Base | Common Solvents | Typical Temperature | Notes |
| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78 °C to 0 °C | Very strong base, requires strictly anhydrous conditions. |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to room temp. | A strong base that is easier to handle than n-BuLi. The reaction may be slower. |
| Potassium tert-Butoxide (KOtBu) | THF, tert-Butanol | 0 °C to room temp. | A strong, non-nucleophilic base. |
Table 2: Troubleshooting Quick Reference
| Issue | Check | Action |
| Low Yield | Base, Solvent, Temperature | Optimize reaction conditions, consider a different base/solvent combination. |
| No Reaction | Reagent Purity, Base Strength | Use fresh, pure reagents and a sufficiently strong base. |
| Purification Difficulty | Byproduct Removal | Employ methods to remove TPPO (see FAQ Q5). |
Visualizations
Caption: General experimental workflow for the Wittig reaction.
References
Side reactions of Phenylthiomethyl triphenylphosphonium chloride and how to avoid them
Welcome to the technical support center for Phenylthiomethyl triphenylphosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this Wittig reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used as a Wittig reagent for the synthesis of vinyl phenyl sulfides from aldehydes and ketones. This reaction is a reliable method for forming a carbon-carbon double bond with a phenylthio group, which is a valuable functional group in organic synthesis.
Q2: What makes the ylide generated from this phosphonium salt different from other Wittig reagents?
The ylide derived from this compound is considered a "stabilized ylide." The adjacent sulfur atom helps to delocalize the negative charge on the carbanion, making the ylide less reactive than non-stabilized ylides (e.g., those with simple alkyl substituents). This stability influences the choice of base, reaction conditions, and the stereochemistry of the resulting alkene.
Q3: What kind of base is typically recommended for deprotonating this compound?
Due to the stabilizing effect of the phenylthio group, a strong base is still required, but milder conditions compared to non-stabilized ylides can often be employed. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi). The choice of base can influence the reaction's success and side product formation. For instance, using lithium-based reagents can sometimes lead to side products due to the stabilization of betaine intermediates.[1]
Q4: Is the ylide sensitive to air or moisture?
Yes, phosphorus ylides are generally sensitive to moisture and can be prone to oxidation. Contact with water can lead to the hydrolysis of the ylide, resulting in the formation of triphenylphosphine oxide and methyl phenyl sulfide. Therefore, it is crucial to perform the reaction under anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).
Troubleshooting Guide
This section addresses common problems encountered during the Wittig reaction with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Vinyl Phenyl Sulfide | 1. Inefficient Ylide Formation: The base used was not strong enough or was of poor quality. 2. Ylide Decomposition: Presence of moisture or acidic impurities in the starting materials or solvent. 3. Poorly Reactive Carbonyl: The aldehyde or ketone is sterically hindered or electronically deactivated. 4. Substrate with Acidic Protons: If the substrate contains acidic protons (e.g., phenols, carboxylic acids), the ylide may act as a base, leading to deprotonation instead of the Wittig reaction. | 1. Use a stronger base (e.g., n-BuLi instead of NaH) or ensure the base is fresh and active. 2. Use anhydrous solvents and flame-dry glassware. Ensure starting materials are dry. 3. Increase reaction temperature or use a less hindered substrate if possible. For highly unreactive ketones, consider alternative olefination methods. 4. Protect the acidic functional group before the Wittig reaction. |
| Formation of an Epoxide Byproduct | The reaction is following the Corey-Chaykovsky pathway, which is common for sulfur ylides. This involves the initial nucleophilic attack of the ylide on the carbonyl, followed by intramolecular SN2 displacement to form an epoxide and triphenylphosphine. | This side reaction is more common with sulfonium ylides but can occur with sulfur-containing phosphonium ylides. To favor the Wittig pathway: - Use a non-polar, aprotic solvent. - The choice of base can be critical; avoid bases that may promote the SN2 pathway. - Carefully control the reaction temperature. |
| Formation of Triphenylphosphine Oxide and Methyl Phenyl Sulfide | This indicates the hydrolysis or oxidation of the ylide before it can react with the carbonyl compound. | Ensure strictly anhydrous and inert reaction conditions. Degas solvents and use fresh, dry reagents. |
| Complex Mixture of Products | 1. Side reactions of the starting material: The aldehyde or ketone may be undergoing self-condensation (e.g., aldol reaction) under the basic conditions. 2. Decomposition of the product: The vinyl phenyl sulfide product may be unstable under the reaction or workup conditions. | 1. Add the carbonyl compound slowly to the pre-formed ylide solution. Consider running the reaction at a lower temperature. 2. Use a milder workup procedure and purify the product promptly after the reaction. |
Experimental Protocols
The following is a general protocol for the synthesis of a vinyl phenyl sulfide using this compound. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep red or orange color of the ylide should be observed.
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of the carbonyl compound to the ylide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide, can be purified by column chromatography on silica gel.
-
Visualizing Reaction Pathways and Workflows
Main Wittig Reaction Pathway
Caption: Main Wittig reaction pathway.
Common Side Reactions
References
Technical Support Center: Purification of Products from Phenylthiomethyl triphenylphosphonium chloride Reactions
Welcome to the technical support center for the purification of products from reactions involving Phenylthiomethyl triphenylphosphonium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common purification challenges and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in reactions involving this compound, and why is it difficult to remove?
A1: The primary byproduct is triphenylphosphine oxide (TPPO).[1] It is formed from the triphenylphosphine moiety of the Wittig reagent during the reaction.[1][2] Its removal can be challenging due to its high polarity and tendency to co-elute with products during column chromatography, and it is often not easily removed by simple aqueous extraction.[1][3]
Q2: What are the common products synthesized using this compound?
A2: this compound is a Wittig reagent used to convert aldehydes and ketones into vinyl thioethers (also known as phenylthiomethylenes). This reaction is a reliable method for forming a carbon-carbon double bond with a phenylthio substituent.
Q3: What are the initial steps to take after the reaction is complete?
A3: After the reaction, a standard workup procedure is typically followed. This usually involves quenching the reaction, followed by extraction with an organic solvent and washing with water or brine.[4][5] The organic layers are then combined, dried over an anhydrous salt like magnesium sulfate or sodium sulfate, and concentrated under reduced pressure to yield the crude product.[4][6]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[4][7] By spotting the crude mixture, the collected fractions, and the starting materials, you can identify the fractions containing the pure product and determine if the separation from byproducts like TPPO is successful.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of products from this compound reactions.
Issue 1: The main byproduct, triphenylphosphine oxide (TPPO), is co-eluting with my desired vinyl thioether product during column chromatography.
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Possible Cause: The polarity of the eluent system is too high, causing the TPPO to travel with the product.
-
Solution 1: Optimize the Solvent System.
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Use a less polar solvent system for flash chromatography. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.[4] A common starting point is a high ratio of hexanes to ethyl acetate (e.g., 95:5 or 90:10).
-
-
Solution 2: Silica Plug Filtration.
-
If your product is significantly less polar than TPPO, a simple silica plug filtration can be effective.[3][8] Dissolve the crude product in a minimal amount of a non-polar solvent (like hexanes or a hexanes/ether mixture) and pass it through a short column of silica gel. The less polar product should elute while the more polar TPPO is retained on the silica.[8]
-
-
Solution 3: Precipitation of TPPO.
-
TPPO has low solubility in some non-polar solvents.[8] Try dissolving the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether) and then add a non-polar solvent like hexanes or pentane to precipitate the TPPO.[8][9] The precipitate can then be removed by filtration. Cooling the mixture can often improve the precipitation of TPPO.[9]
-
-
Solution 4: Complexation and Precipitation.
Issue 2: I have a low yield of the purified product after column chromatography.
-
Possible Cause 1: The product is unstable on silica gel.
-
Solution: Minimize the contact time of your product with the silica gel by running the column quickly (flash chromatography). Alternatively, you can use a less acidic stationary phase like neutral alumina.
-
-
Possible Cause 2: The product is volatile.
-
Solution: Be cautious during the solvent removal step. Use a lower temperature on the rotary evaporator and avoid applying a very high vacuum to prevent the loss of a volatile product.[11]
-
-
Possible Cause 3: Incomplete elution from the column.
-
Solution: After collecting the fractions containing your product, try flushing the column with a more polar solvent to see if any remaining product elutes. This can help determine if your initial eluent was not polar enough to completely elute the product.
-
Issue 3: The purified product still shows impurities by NMR analysis.
-
Possible Cause 1: An impurity has a similar polarity to the product.
-
Solution: Try a different solvent system or a different stationary phase (e.g., alumina, or reverse-phase silica gel) for chromatography. Sometimes, recrystallization can be an effective method to remove impurities that are difficult to separate by chromatography.[5]
-
-
Possible Cause 2: Residual solvent.
-
Solution: Ensure the purified product is thoroughly dried under high vacuum to remove any residual chromatography solvents.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the purification of products.
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for the purification of reaction products.
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for separating the desired vinyl thioether from triphenylphosphine oxide and other impurities.
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using different ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that gives good separation between your product and the byproducts.[4] Aim for an Rf value of 0.2-0.4 for your product.
-
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel as a slurry in the chosen eluent system.
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to push the solvent through (flash chromatography).
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with ZnCl₂
This protocol is useful when TPPO is difficult to separate by chromatography.[3][8]
-
Solvent Exchange:
-
If the reaction was performed in a non-polar solvent, concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a polar solvent like ethanol.
-
-
Preparation of ZnCl₂ Solution:
-
Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
-
Precipitation:
-
Isolation of Product:
-
Filter the mixture to remove the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now depleted of TPPO.
-
Further purification by column chromatography may be necessary to remove other impurities.
-
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography
| Product Polarity | Starting Eluent System (Hexane:Ethyl Acetate) | Gradient Elution |
| Non-polar | 98:2 to 95:5 | Gradually increase to 90:10 |
| Moderately polar | 90:10 to 85:15 | Gradually increase to 70:30 |
| Polar | 80:20 to 70:30 | Gradually increase to 50:50 or switch to a more polar system |
Note: These are starting points and should be optimized for each specific product using TLC analysis.
Table 2: Comparison of Purification Methods for TPPO Removal
| Method | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | High resolution, applicable to a wide range of products. | Can be time-consuming and use large volumes of solvent. Product may be unstable on silica. | Most general purification needs. |
| Silica Plug Filtration | Quick and uses minimal solvent. | Only effective if the product is much less polar than TPPO. | Rapid removal of TPPO from non-polar products. |
| Precipitation/Crystallization | Simple, avoids chromatography. | Product may also precipitate, leading to lower yield. May not remove all TPPO. | Products that are highly soluble in non-polar solvents while TPPO is not. |
| Complexation with Metal Salts | Effective for polar products where chromatography is difficult. | Requires an additional reaction step and removal of the metal salt. The product must be stable to the metal salt. | Cases where TPPO is particularly difficult to remove by other methods. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sciepub.com [sciepub.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Improving stereoselectivity with Phenylthiomethyl triphenylphosphonium chloride
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenylthiomethyl triphenylphosphonium chloride to improve stereoselectivity in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete ylide formation.[1][2] 2. Sterically hindered ketone or aldehyde.[3][4] 3. Unstable aldehyde reactant.[3][4] 4. Reaction temperature is too low. | 1. Ensure a strong base (e.g., n-BuLi, NaH) is used for complete deprotonation of the phosphonium salt.[1][2] 2. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered substrates.[3][4] 3. Form the aldehyde in situ from the corresponding alcohol via a tandem oxidation-Wittig process.[3] 4. Gradually increase the reaction temperature and monitor progress by TLC. |
| Poor Stereoselectivity (Mixture of E/Z Isomers) | 1. Presence of lithium salts influencing the stereochemical outcome.[3][4] 2. Equilibration of reaction intermediates ("stereochemical drift").[3][4] 3. Nature of the ylide (stabilized vs. unstabilized).[5][6] | 1. Utilize lithium-salt-free conditions to favor kinetic control of the reaction.[3][4] 2. Employ the Schlosser modification (using phenyllithium at low temperatures) to convert the erythro betaine to the threo betaine, favoring the E-alkene.[3][4] 3. Understand that stabilized ylides tend to favor the E-alkene, while unstabilized ylides favor the Z-alkene.[5][6] |
| Formation of Significant Byproducts | 1. Side reactions due to labile functional groups on reactants. 2. Ylide reacting with other electrophiles. | 1. Protect sensitive functional groups on the aldehyde or ketone before the reaction. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation and other side reactions. |
| Difficulty in Purifying the Product | 1. Triphenylphosphine oxide byproduct is co-eluting with the desired alkene. 2. Product instability on silica gel. | 1. Convert triphenylphosphine oxide to a more polar phosphinate salt by treating the crude mixture with a magnesium salt, followed by filtration. 2. Consider alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina). |
Frequently Asked Questions (FAQs)
1. What is the primary role of the phenylthio group in this compound?
The phenylthio group acts as a stabilizing group on the corresponding ylide. This stabilization influences the reactivity and stereoselectivity of the Wittig reaction, generally favoring the formation of the E-alkene.[5]
2. How do I prepare the phosphonium salt, this compound?
Phosphonium salts are typically synthesized via the S_N2 reaction of a phosphine, like triphenylphosphine, with an alkyl halide.[7] In this case, you would react triphenylphosphine with chloromethyl phenyl sulfide. The reaction is often carried out in a non-polar solvent such as toluene or benzene, and the resulting phosphonium salt precipitates out of the solution upon cooling.[7]
3. What is the general mechanism of a Wittig reaction?
The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. The reaction proceeds through a [2+2] cycloaddition to form a key intermediate called an oxaphosphetane.[3] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.[3] The stereochemical outcome is determined by the kinetic-controlled addition of the ylide to the carbonyl compound.[3][4]
4. Can I use a weaker base to generate the ylide from this compound?
Due to the stabilizing effect of the phenylthio group, the proton on the α-carbon is more acidic than in an unstabilized phosphonium salt. However, a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) is generally required to ensure complete and rapid ylide formation.[2]
5. Are there any "green" alternatives to traditional organic solvents for this reaction?
Recent studies have explored conducting Wittig reactions in aqueous media, which can offer a more sustainable alternative to traditional organic solvents.[8] In some cases, using an aqueous medium has resulted in comparable or even improved yields.[8]
Experimental Protocols
General Procedure for Ylide Formation and Wittig Reaction
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-BuLi in hexanes, NaH)
-
Aldehyde or ketone
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
Under an inert atmosphere, suspend this compound in the anhydrous solvent in a flame-dried flask.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base to the suspension with vigorous stirring. The formation of the deep red or orange color of the ylide indicates a successful reaction.
-
Allow the mixture to stir for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Workflow for a typical Wittig reaction.
Caption: Key factors that determine the stereochemical outcome.
References
- 1. Phosphonium - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. libjournals.unca.edu [libjournals.unca.edu]
Phenylthiomethyl triphenylphosphonium chloride stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Phenylthiomethyl triphenylphosphonium chloride. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during its storage, handling, and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphonium salt commonly used as a Wittig reagent in organic synthesis. Its primary application is to convert aldehydes and ketones into vinyl sulfides, which are valuable intermediates in the synthesis of various organic molecules.
Q2: How should I properly store this compound to ensure its stability?
To maintain the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry place, away from light.[1] As phosphonium salts can be hygroscopic, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture-induced degradation.[2] For long-term storage, refrigeration is advisable.[2]
Q3: What are the visible signs of degradation of this compound?
A high-quality phosphonium salt is typically a white to off-white crystalline powder. A noticeable change in color to yellow or brown can indicate the presence of impurities, which may arise from degradation. Clumping of the solid may also suggest moisture absorption.
Q4: What are the likely degradation products of this compound?
The primary degradation products depend on the conditions.
-
Hydrolysis/Oxidation: In the presence of moisture and air, phosphonium ylides (formed from the salt) can degrade to triphenylphosphine oxide (TPPO).
-
Thermal Decomposition: At elevated temperatures, phosphonium salts can undergo more complex decomposition, potentially leading to the release of hazardous gases such as carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride.[2]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Issue 1: Poor or No Reactivity in a Wittig Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded Reagent | 1. Visual Inspection: Check for discoloration (yellowing/browning) or clumping of the solid. 2. Analytical Verification: If possible, check the purity of the salt using ¹H NMR or ³¹P NMR. The presence of a significant peak around 25-35 ppm in the ³¹P NMR spectrum often corresponds to triphenylphosphine oxide, a common degradation product. | The phosphonium salt is susceptible to moisture and oxidation. Degradation reduces the concentration of the active reagent, leading to lower yields. |
| Inactive Ylide | 1. Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Freshly Prepared Ylide: Generate the ylide in situ and use it immediately. The corresponding ylide of this compound may have limited stability. | The ylide, formed by deprotonation of the phosphonium salt, is a strong base and highly reactive. It can be quenched by moisture or react with atmospheric oxygen. |
| Inappropriate Base | 1. Select a Suitable Base: For non-stabilized ylides, strong, non-nucleophilic bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required. 2. Check Base Quality: Ensure the base is fresh and has been stored correctly to maintain its activity. | The pKa of the phosphonium salt dictates the required strength of the base for efficient deprotonation to form the ylide. |
| Sterically Hindered Substrate | 1. Increase Reaction Temperature: Gently heating the reaction may overcome the activation energy barrier. 2. Use a More Reactive Ylide System: Consider alternative olefination reagents if the steric hindrance is significant. | Sterically hindered aldehydes or ketones can react slowly with Wittig reagents. |
Issue 2: Complex Product Mixture or Unexpected Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Side Reactions of the Ylide | 1. Control Reaction Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the carbonyl substrate slowly at this temperature. | Ylides can be unstable at higher temperatures and may undergo side reactions before reacting with the carbonyl compound. |
| Presence of Impurities | 1. Purify the Phosphonium Salt: If impurities are suspected, recrystallize the this compound before use. 2. Purify Other Reagents: Ensure the carbonyl compound and solvent are pure. | Impurities in the starting materials can lead to the formation of byproducts. |
| Difficult Purification | 1. Optimize Chromatography: Triphenylphosphine oxide (TPPO) is a common, often difficult-to-remove byproduct. Optimize your column chromatography conditions (e.g., solvent polarity) for its separation. 2. Alternative Workup: In some cases, TPPO can be precipitated from a nonpolar solvent mixture (e.g., ether/hexanes) or converted to a more easily separable complex. | The high polarity of TPPO can cause it to co-elute with the desired product during chromatography. |
Experimental Protocols & Data
Stability Assessment
A forced degradation study can be performed to understand the stability of this compound.
Protocol for Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents (e.g., methanol, acetonitrile, water). Also, prepare a solid sample.
-
Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24-48 hours):
-
Acid Hydrolysis: 0.1 N HCl at 60°C
-
Base Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Solid sample at 105°C
-
Photolytic Degradation: Solution and solid samples exposed to UV light (e.g., 254 nm)
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method and ³¹P NMR to identify and quantify any degradation products.
Table 1: General Stability Profile of Phosphonium Salts
| Condition | Likely Degradation | Primary Degradation Product |
| Moisture/Air | High | Triphenylphosphine oxide (TPPO) |
| Elevated Temperature | Moderate to High | Various decomposition products |
| Strong Base | High (forms ylide) | Ylide can degrade if not used promptly |
| Acidic Conditions | Generally Stable | Hydrolysis may occur over time |
Analytical Methods
¹H and ³¹P NMR Spectroscopy
-
Purpose: To confirm the structure of the phosphonium salt and detect degradation products.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected ¹H NMR Signals: Look for characteristic peaks for the triphenylphosphine protons (aromatic region), the phenylthio group protons (aromatic region), and the methylene protons adjacent to the phosphorus and sulfur atoms.
-
Expected ³¹P NMR Signal: A single peak is expected for the phosphonium salt. The chemical shift for triphenylphosphonium salts typically appears in the range of +20 to +30 ppm. A peak appearing around +25 to +35 ppm could indicate the formation of triphenylphosphine oxide.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the phosphonium salt and quantify degradation products in a stability-indicating assay.
-
General Method Parameters (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the phenyl groups absorb (e.g., 220 nm or 254 nm).
-
Column Temperature: 30-40°C.
-
Visualizations
Caption: General degradation and reaction pathway.
Caption: Troubleshooting workflow for low reaction yield.
References
Common impurities in Phenylthiomethyl triphenylphosphonium chloride and their effect
Welcome to the technical support center for Phenylthiomethyl Triphenylphosphonium Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during its use in chemical synthesis, particularly the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound typically arise from its synthesis and potential degradation. These include:
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Unreacted Starting Materials: Triphenylphosphine and Chloromethyl Phenyl Sulfide.
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Degradation Product: Triphenylphosphine Oxide, which can form upon exposure to air and moisture, especially under basic conditions.[1]
Q2: How can I detect the presence of these impurities in my reagent?
A2: Several analytical techniques can be employed to detect impurities:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are powerful tools to identify and quantify the phosphonium salt and phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify the main component from its impurities.[2][3]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the components in a sample, confirming the presence of impurities.[4]
Q3: My Wittig reaction is giving low yields. Could impurities in the this compound be the cause?
A3: Yes, impurities can significantly impact the yield of your Wittig reaction. Unreacted triphenylphosphine can potentially participate in side reactions, while triphenylphosphine oxide is an inert byproduct that can complicate purification. The presence of excess starting materials indicates a lower concentration of the active Wittig reagent, leading to incomplete conversion of your carbonyl compound.
Q4: I am observing unexpected byproducts in my reaction. What could be the source?
A4: Unreacted starting materials are a likely source of unexpected byproducts. For instance, if residual chloromethyl phenyl sulfide is present, it can react with the base used to generate the ylide, leading to side reactions.
Q5: How should I store this compound to minimize degradation?
A5: To minimize degradation into triphenylphosphine oxide, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Reaction | Degraded Wittig Reagent: The reagent may have hydrolyzed to triphenylphosphine oxide. | Test the reagent for the presence of triphenylphosphine oxide using NMR or HPLC. If significant degradation has occurred, purify the reagent or use a fresh batch. |
| Inactive Ylide Formation: Presence of moisture or weak base. | Ensure all glassware is oven-dried and solvents are anhydrous. Use a strong, fresh base (e.g., n-butyllithium, sodium hydride) for ylide generation. | |
| Low Yield of Alkene Product | Inaccurate Reagent Concentration: High levels of impurities mean less active reagent. | Quantify the purity of the this compound using NMR or HPLC to adjust the stoichiometry accordingly. |
| Side Reactions: Impurities such as unreacted triphenylphosphine or chloromethyl phenyl sulfide are reacting with the base or other reagents. | Purify the Wittig reagent to remove starting materials. See the experimental protocols section for a general purification method. | |
| Difficult Product Purification | Presence of Triphenylphosphine Oxide: This byproduct of the Wittig reaction can be difficult to separate from the desired alkene.[5] | Purify the product via column chromatography. Alternatively, recrystallization from a suitable solvent can be effective as triphenylphosphine oxide may have different solubility properties.[5] |
| Inconsistent Stereoselectivity (E/Z ratio) | Presence of Lithium Salts: Lithium salts can affect the stereochemical outcome of the Wittig reaction.[6] | If using a lithium base, consider switching to a sodium or potassium-based base (e.g., NaH, KHMDS) to potentially improve stereoselectivity. |
The Impact of Common Impurities
The presence of impurities can have a range of effects on the outcome of a Wittig reaction. The following table summarizes these effects.
| Impurity | Source | Effect on Wittig Reaction | Troubleshooting/Mitigation |
| Triphenylphosphine (PPh3) | Unreacted starting material from synthesis. | Can act as a nucleophile, potentially leading to side reactions. May reduce the effective concentration of the ylide if it competes for the base. | Purify the phosphonium salt by recrystallization. |
| Chloromethyl Phenyl Sulfide | Unreacted starting material from synthesis. | May react with the strong base used for ylide formation, consuming the base and reducing the yield of the desired ylide. This can lead to the formation of byproducts. | Purify the phosphonium salt by recrystallization. |
| Triphenylphosphine Oxide (TPPO) | Degradation of the phosphonium salt or byproduct of the Wittig reaction itself.[5] | Generally inert in the reaction but can significantly complicate product purification due to its similar solubility to many organic products.[5] | Use fresh, properly stored reagent. For purification, column chromatography or recrystallization of the alkene product is typically effective.[5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general representation of the synthesis.
Caption: General synthetic workflow for this compound.
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.
-
Add chloromethyl phenyl sulfide (1.0-1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or 31P NMR.
-
After completion, cool the reaction mixture to room temperature. The phosphonium salt will often precipitate as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under high vacuum.
Protocol 2: Purification of this compound by Recrystallization
This is a general procedure that may require optimization for specific solvent systems.
Caption: Recrystallization workflow for the purification of the phosphonium salt.
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Select an appropriate solvent or solvent system. A common choice for phosphonium salts is a polar protic solvent like ethanol or a mixture such as dichloromethane/diethyl ether or chloroform/ethyl acetate.[7]
-
Heat the solvent and add the minimum amount of hot solvent to the crude solid until it completely dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under high vacuum.
Protocol 3: Detection of Triphenylphosphine and Triphenylphosphine Oxide by 31P NMR
References
- 1. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Page loading... [guidechem.com]
- 4. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]
- 5. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Phenylthiomethyl Triphenylphosphonium Chloride Ylide Formation
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the crucial step of ylide formation from Phenylthiomethyl triphenylphosphonium chloride. The choice of base is a critical parameter that dictates the success, efficiency, and scalability of this reaction.
Frequently Asked Questions (FAQs)
Q1: What type of ylide is formed from this compound? A1: this compound forms a "stabilized" or "semi-stabilized" ylide. The adjacent phenylthio (sulfur) group can delocalize the negative charge of the ylidic carbon, making the corresponding alpha-protons more acidic than those on simple alkylphosphonium salts.[1][2]
Q2: What is the impact of choosing a very strong base, like n-Butyllithium (n-BuLi), for this stabilized ylide? A2: While a strong base like n-BuLi (pKa of butane ~50) will certainly deprotonate the phosphonium salt, it may not be necessary and can sometimes be detrimental.[3][4] The use of organolithium bases can lead to side reactions or reduced stereoselectivity in the subsequent Wittig reaction due to the presence of lithium salts, which can stabilize the betaine intermediate.[2][5] For stabilized ylides, milder conditions are often sufficient and preferred.
Q3: Can I use weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)? A3: Yes, for stabilized ylides, weaker bases are often effective.[5] Bases such as sodium hydroxide, sodium methoxide, and even carbonates have been successfully used to generate stabilized ylides.[2][6] Some highly stabilized ylides can be prepared using aqueous sodium hydroxide or sodium carbonate solutions.[7][8][9]
Q4: Do I need to run the ylide formation under strictly anhydrous/inert conditions? A4: The required conditions depend on the base. If you are using a very strong, water-sensitive base like n-BuLi or sodium hydride (NaH), then strictly anhydrous solvents (e.g., dry THF) and an inert atmosphere (nitrogen or argon) are mandatory to prevent decomposition of the base and the ylide.[5] If you are using a weaker base like NaOH or a carbonate, the reaction can often be performed in biphasic systems (e.g., dichloromethane/water) or even in aqueous solutions, which simplifies the experimental setup.[9][10]
Q5: Can the Phenylthiomethyl triphenylphosphonium ylide be isolated before use? A5: Many stabilized ylides are stable enough to be isolated, purified, and stored for later use.[7] Some are even commercially available. However, it is more common to generate the ylide in situ and use it immediately in the subsequent reaction with a carbonyl compound.[1] This avoids potential decomposition during storage or workup.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Ylide Formation | 1. Base is too weak: The selected base may not be strong enough to completely deprotonate the phosphonium salt.[5] | - Choose a base with a pKa significantly higher than the phosphonium salt's alpha-proton. For this semi-stabilized ylide, bases like potassium t-butoxide (KOtBu), NaH, or sodium amide (NaNH₂) are reliable choices. |
| 2. Water/Moisture Contamination: If using a strong, water-sensitive base (n-BuLi, NaH), any moisture will quench the base.[5] | - Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (N₂ or Ar). | |
| Low Yield in Subsequent Wittig Reaction | 1. Ylide Decomposition: The ylide may be unstable under the reaction conditions (e.g., elevated temperature, prolonged reaction time) and decompose before reacting with the carbonyl compound. | - Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the carbonyl compound shortly after formation.[5] |
| 2. Carbonyl Compound is Unreactive: Sterically hindered ketones or electron-rich carbonyls can be poor substrates for stabilized ylides.[11] | - Consider using a more reactive aldehyde. If a ketone is necessary, you may need to increase the reaction temperature or use a stronger base to drive the reaction to completion. | |
| Formation of Unexpected Side Products | 1. Lithium Salt Effects: When using organolithium bases (e.g., n-BuLi), the resulting lithium salts can influence the reaction pathway and stereochemistry.[2][12] | - Switch to a sodium-based (e.g., NaH, NaNH₂) or potassium-based (e.g., KOtBu) base to create salt-free conditions, which can improve selectivity. |
| 2. Base-Sensitive Functional Groups: If the carbonyl substrate has other acidic protons or base-sensitive groups, the base can cause side reactions like self-condensation or epimerization.[6] | - Use a milder base that is just strong enough for ylide formation. Silver carbonate (Ag₂CO₃) has been shown to work for Wittig reactions involving base-sensitive substrates.[6] |
Quantitative Data on Base Effect
| Base | Base Type | Typical Solvent | Conditions | Reported Yield | Notes |
| Ag₂CO₃ | Mild | Acetonitrile (MeCN) | Room Temp | 63-97%[6] | Excellent for base-sensitive aldehydes. The reaction proceeds under weakly basic conditions.[6] |
| NaHCO₃ (aq) | Weak | Water | Room Temp | 46-57%[10] | Demonstrates a "green" aqueous protocol, suitable for stabilized ylides. Yields are moderate.[10] |
| NaOH (50% aq) | Strong (phase transfer) | Dichloromethane (DCM) / H₂O | Room Temp | ~60-70% (qualitative)[8][9] | A common, inexpensive, and effective method for many stabilized ylides.[8] |
| KOtBu | Strong | Tetrahydrofuran (THF) | 0 °C to Room Temp | Often >80% (general) | A very common and effective non-lithium strong base. Requires anhydrous conditions. |
| NaH | Strong | Tetrahydrofuran (THF) | 0 °C to Room Temp | Often >80% (general)[5] | Another effective strong base. Requires anhydrous conditions and careful handling. |
| n-BuLi | Very Strong | Tetrahydrofuran (THF) | -78 °C to 0 °C | Often >90% (general)[11][13] | Highly effective but may be unnecessary and can introduce complications with lithium salts. Requires strict anhydrous/inert techniques.[3][5] |
Table reflects yields from reactions of various stabilized/semi-stabilized ylides with aldehydes. Yields are highly dependent on the specific substrates and reaction conditions used.
Experimental Protocols
Protocol A: Ylide Generation with Potassium t-Butoxide (Anhydrous Conditions)
This protocol is suitable for generating a lithium-free ylide for subsequent reactions where salt effects are a concern.
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Reagents: Add this compound (1.0 eq) to the flask. Add anhydrous THF via syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: While stirring, add potassium t-butoxide (KOtBu) (1.05 eq) portion-wise over 10-15 minutes. A distinct color change (often to yellow, orange, or red) typically indicates ylide formation.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Reaction: The ylide solution is now ready for the addition of the carbonyl compound (dissolved in anhydrous THF).
Protocol B: Ylide Generation with Sodium Hydroxide (Biphasic Conditions)
This protocol is a simpler, more scalable method that avoids the need for strictly anhydrous solvents.
-
Reagents: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.0-1.2 eq), and dichloromethane (DCM).
-
Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) (3-5 eq) dropwise.[9]
-
Reaction: Cap the flask and continue to stir vigorously at room temperature for 1-4 hours, or until TLC analysis indicates consumption of the starting materials.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Visualized Workflow: Base Selection Logic
The following diagram illustrates the decision-making process for selecting an appropriate base for the formation of the Phenylthiomethyl triphenylphosphonium ylide.
Caption: Logical workflow for selecting a base for Phenylthiomethyl triphenylphosphonium ylide formation.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. sciepub.com [sciepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
Welcome to the technical support center for the removal of triphenylphosphine oxide (TPPO), a common byproduct in many essential organic reactions. This guide provides researchers, scientists, and drug development professionals with practical solutions, troubleshooting advice, and detailed protocols to efficiently remove TPPO from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a common byproduct in reactions like the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be difficult due to its high polarity, which often causes it to co-purify with the desired product, especially during column chromatography.[1][3] On a large scale, traditional chromatographic methods are often not feasible for separating TPPO.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for TPPO removal leverage differences in solubility or its ability to form insoluble complexes. These methods include:
-
Precipitation/Crystallization: This takes advantage of TPPO's low solubility in non-polar solvents.[4]
-
Metal Salt Complexation: TPPO can form insoluble complexes with metal salts like ZnCl₂, MgCl₂, or CaBr₂, which can then be removed by filtration.[1][3]
-
Chromatography: Techniques such as silica gel plug filtration can be effective.[1]
-
Scavenging: Solid-supported reagents, known as scavenger resins, can bind to TPPO, allowing for its removal by filtration.[1][5]
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction.[1] The decision-making flowchart below can guide you in selecting an appropriate strategy.
Caption: Decision-making flowchart for selecting a TPPO removal method.
Troubleshooting Guides
Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.
This is a common issue due to the high polarity of TPPO.[1][4]
-
Solution 1: Filtration through a Silica Plug. This is a rapid and effective method for removing highly polar TPPO from less polar products.[4] The principle is that TPPO strongly adsorbs to silica gel, allowing a less polar product to pass through.[4]
-
Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex. TPPO, acting as a Lewis base, forms insoluble complexes with certain metal salts.[4] These complexes can be easily removed by filtration.[4]
-
Protocol (using ZnCl₂):
-
Dissolve the crude reaction mixture in ethanol.[4]
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[4]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[4]
-
Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ adduct.[4]
-
Filter the mixture to remove the precipitate.[4]
-
Concentrate the filtrate to remove the ethanol.[4]
-
-
Issue: I want to avoid column chromatography altogether, especially for a large-scale reaction.
-
Solution: Selective Precipitation of Triphenylphosphine Oxide. This method relies on the low solubility of TPPO in non-polar solvents.[4]
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimum amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or diethyl ether).[4]
-
Slowly add a non-polar solvent like hexanes or pentane while stirring.[4]
-
Cool the mixture to further decrease the solubility of TPPO and promote crystallization.[4]
-
Collect the precipitated TPPO by filtration.[4]
-
-
Quantitative Data on TPPO Removal
The effectiveness of different methods for removing TPPO can vary. The following table summarizes the reported efficiency of select methods.
| Method | Reagent/Solvent System | TPPO Removal Efficiency | Reference(s) |
| Metal Salt Complexation | CaBr₂ in THF | 95-98% | [6] |
| Metal Salt Complexation | CaBr₂ in 2-MeTHF and MTBE | 99% | [6] |
| Metal Salt Complexation | ZnCl₂ (2:1 ratio to TPPO) | >90% | [7] |
| Scavenger Resin | SiliaBond Propylsulfonic Acid (10 equiv.) | 88% | [8] |
| Scavenger Resin | SiliaBond Tosic Acid (10 equiv.) | 88% | [8] |
Detailed Experimental Protocols
Protocol 1: Precipitation of TPPO with Zinc Chloride
This method is effective for removing TPPO from reactions conducted in polar solvents.[7][9]
-
Solvent Exchange (if necessary): If the reaction was not performed in a suitable solvent, concentrate the crude reaction mixture under reduced pressure and dissolve the residue in ethanol.[1]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[1]
-
Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.[1][9]
-
Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[1] Collect the precipitate by vacuum filtration.[1]
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.[1]
Caption: Workflow for TPPO removal using ZnCl₂ precipitation.
Protocol 2: Removal of TPPO using a Silica Plug
This method is ideal for non-polar products that are stable on silica gel.[10][11]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.[1][10]
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[1][10]
-
Filtration: Pass the suspension through a short plug of silica gel.[1][10] The non-polar product will elute, while the more polar TPPO will be retained on the silica.
-
Elution: Elute the product with a slightly more polar solvent, like diethyl ether, if necessary.[10][11]
Protocol 3: Use of Merrifield Resin as a Scavenger
This method is useful for scavenging both triphenylphosphine and TPPO.[1][12]
-
Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stir to form the more reactive iodinated resin in situ.[1][12]
-
Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.[1]
-
Stirring: Allow the mixture to stir at room temperature. Overnight stirring is often sufficient.[1]
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.[1]
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.[1]
-
Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. echemi.com [echemi.com]
- 10. shenvilab.org [shenvilab.org]
- 11. Workup [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phenylthiomethyl Triphenylphosphonium Chloride Reaction Monitoring
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for monitoring the Wittig reaction of phenylthiomethyl triphenylphosphonium chloride using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for?
A1: this compound is a Wittig reagent used to convert aldehydes and ketones into phenyl vinyl sulfides. This reaction is a valuable method for synthesizing vinyl thioethers, which are important intermediates in organic synthesis.
Q2: How is the active ylide generated from this compound?
A2: The active phosphonium ylide is generated by treating the phosphonium salt with a strong base. The base deprotonates the carbon atom situated between the phosphorus and sulfur atoms, forming the ylide.[1][2] Common bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[3]
Q3: Why is monitoring this reaction important?
A3: Monitoring the reaction is crucial to determine its completion, optimize reaction conditions (like time and temperature), and identify the formation of any side products. Incomplete reactions can lead to purification challenges, while prolonged reaction times may cause degradation of the product or ylide.
Q4: Which technique is better for monitoring this reaction, TLC or NMR?
A4: Both techniques are highly effective and provide complementary information.
-
TLC is a rapid, qualitative, and inexpensive method ideal for quickly checking the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[4]
-
NMR is a quantitative technique that provides detailed structural information about all components in the reaction mixture.[5][6] It is particularly useful for determining the ratio of reactants to products, identifying intermediates, and quantifying yield without the need for isolation. 31P NMR can be especially informative for tracking the conversion of the phosphonium salt to the ylide and then to the triphenylphosphine oxide byproduct.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is not starting (only starting material visible on TLC/NMR) | 1. Ineffective base: The base may be old, decomposed, or not strong enough to deprotonate the phosphonium salt.[3] 2. Low temperature: The temperature may be too low for ylide formation or the subsequent reaction. 3. Inert reactants: The aldehyde or ketone may be sterically hindered or electronically deactivated.[7][8] | 1. Use a fresh, properly stored strong base (e.g., freshly titrated n-BuLi or new KOtBu). 2. Gradually warm the reaction mixture to the recommended temperature after the addition of the base. 3. Consider using a less hindered carbonyl compound or a more reactive phosphonium ylide if possible. |
| Reaction is sluggish or stalls | 1. Ylide instability: Some ylides, particularly those with certain substituents, can be unstable and decompose over time.[3][9] 2. Insufficient base: An inadequate amount of base will result in incomplete ylide formation. 3. Moisture in the reaction: Water will quench the ylide and any organometallic base used. | 1. Generate the ylide in the presence of the aldehyde/ketone to trap it as it forms.[3] 2. Use a slight excess of the base (e.g., 1.1 equivalents). 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Multiple spots on TLC, including streaks | 1. Decomposition: The ylide or product may be decomposing on the silica gel plate. 2. Polar byproducts: The formation of polar byproducts, like triphenylphosphine oxide, can cause streaking. 3. Incorrect spotting solvent: Using a highly polar solvent to dissolve the sample for TLC can lead to poor spot resolution.[10] | 1. Add a small amount of triethylamine to the TLC eluent to neutralize the acidic silica gel. 2. Adjust the polarity of the eluent to better separate the components. A mini-workup of the aliquot before spotting can sometimes help.[10] 3. Dissolve the reaction aliquot in a less polar solvent before spotting on the TLC plate. |
| Product spot on TLC has an unexpected Rf value | 1. Incorrect eluent system: The polarity of the solvent system may not be optimal for the product. 2. Formation of an unexpected product: A side reaction may have occurred. | 1. Systematically vary the polarity of your eluent (e.g., by changing the ratio of hexane and ethyl acetate) to achieve an Rf value between 0.3 and 0.7.[11] 2. Analyze the reaction mixture by NMR and/or mass spectrometry to identify the structure of the product. |
| NMR shows unreacted starting material and triphenylphosphine oxide, but little product | 1. Ylide decomposition: The ylide is forming but decomposing before it can react with the carbonyl compound. This can sometimes be observed in Wittig reactions with unstable ylides.[9] 2. Reaction with atmospheric oxygen: Ylides can be sensitive to oxygen. | 1. Try a different order of addition: add the phosphonium salt in portions to a mixture of the base and the carbonyl compound.[3] 2. Ensure the reaction is maintained under a strict inert atmosphere. |
Experimental Protocols
TLC Reaction Monitoring
-
Preparation:
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point is a 4:1 or 3:1 mixture.
-
On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material - Aldehyde/Ketone), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[12]
-
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your starting aldehyde or ketone.
-
In the "Rxn" lane, take a small aliquot from the reaction mixture using a capillary tube and spot it.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.[12]
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Common methods include:
-
UV Light (254 nm): Aromatic compounds like the phosphonium salt, carbonyl starting material, and the product will appear as dark spots on a fluorescent background.[13]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as the vinyl thioether product and the aldehyde starting material. These will appear as yellow-brown spots on a purple background.[14]
-
Phosphomolybdic Acid Stain: This is a good general stain that will visualize the phosphonium salt, the product, and triphenylphosphine oxide, typically as green or blue spots upon heating.[13]
-
-
-
Interpretation:
-
The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared, and a new spot corresponding to the product is prominent. The phosphonium salt is highly polar and will likely remain at or near the baseline. Triphenylphosphine oxide is also relatively polar and will have a low to moderate Rf value.
-
Note: These are estimated values and should be determined experimentally. The exact Rf will depend on the specific substrate and the eluent system.
| Compound | Estimated Rf (4:1 Hexanes:Ethyl Acetate) |
| This compound | ~0.0 - 0.1 |
| Aldehyde/Ketone (e.g., Benzaldehyde) | ~0.4 - 0.6 |
| Phenyl Vinyl Sulfide Product | ~0.5 - 0.8 |
| Triphenylphosphine Oxide | ~0.2 - 0.4 |
NMR Reaction Monitoring
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the reaction in the aliquot by adding a few drops of a suitable quenching agent (e.g., saturated NH₄Cl solution or water).
-
Perform a quick extraction with a deuterated solvent (e.g., CDCl₃) or another solvent followed by evaporation and redissolving in a deuterated solvent.
-
Filter the sample through a small plug of cotton or silica gel in a Pasteur pipette to remove any precipitated salts.
-
Transfer the filtered solution to an NMR tube.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum. This will allow for the quantification of the disappearance of the aldehyde proton (typically ~9-10 ppm) and the appearance of the vinylic protons of the product (typically ~5-7 ppm).
-
Acquire a ³¹P NMR spectrum. This is highly effective for monitoring the phosphorus-containing species.
-
-
Interpretation:
-
¹H NMR: Integrate the characteristic peaks for the starting aldehyde/ketone and the vinyl sulfide product. The ratio of these integrals will give the percentage conversion.
-
³¹P NMR: The phosphonium salt will have a characteristic chemical shift. Upon addition of the base, a new peak corresponding to the ylide should appear. As the reaction progresses, both of these peaks will diminish, and a peak for triphenylphosphine oxide will grow in. The reaction is complete when the phosphonium salt and ylide signals are gone.
-
Note: These are estimated values based on similar structures. J-couplings are not included. The exact chemical shifts should be determined experimentally.
| Compound | Species | Characteristic ¹H NMR Signal (ppm) | Characteristic ³¹P NMR Signal (ppm) |
| This compound | Phosphonium Salt | ~5.0-6.0 (d, P-CH₂-S) ~7.2-7.9 (m, Ar-H) | ~20 - 25 |
| Phenylthiomethylide triphenylphosphorane | Ylide | Signals may be broad and difficult to observe | ~15 - 20 |
| Aldehyde (e.g., Benzaldehyde) | Starting Material | ~9.5-10.5 (s, CHO) | N/A |
| Ketone (e.g., Acetophenone) | Starting Material | ~2.6 (s, COCH₃) | N/A |
| Phenyl Vinyl Sulfide | Product | ~5.0-7.0 (m, vinylic H) | N/A |
| Triphenylphosphine Oxide | Byproduct | ~7.4-7.8 (m, Ar-H) | ~25 - 35 |
// Nodes phosphonium [label="Ph₃P⁺-CH₂-SPh Cl⁻\n(Phosphonium Salt)\n³¹P: ~22 ppm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ylide [label="Ph₃P=CH-SPh\n(Ylide)\n³¹P: ~18 ppm", fillcolor="#FBBC05", fontcolor="#202124"]; carbonyl [label="R-C(=O)-R'\n(Aldehyde/Ketone)"]; product [label="R,R'-C=CH-SPh\n(Phenyl Vinyl Sulfide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Ph₃P=O\n(Triphenylphosphine Oxide)\n³¹P: ~30 ppm", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges phosphonium -> ylide [label="+ Base"]; ylide -> product [label="+ R-C(=O)-R'"]; carbonyl -> product; ylide -> byproduct; carbonyl -> byproduct [style=invis];
// Invisible nodes for alignment {rank=same; ylide; carbonyl;} {rank=same; product; byproduct;} } end_dot Caption: Key species in the Wittig reaction and their typical ³¹P NMR shifts.
References
- 1. Role of sulfur compounds in the detection of amino acids by ninhydrin on TLC plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. reddit.com [reddit.com]
- 4. sciepub.com [sciepub.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. ((Methylthio)methyl)triphenylphosphonium chloride | C20H20ClPS | CID 3083732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. rsc.org [rsc.org]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 11. Home Page [chem.ualberta.ca]
- 12. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
A Comparative Guide to HPLC and NMR for Purity Validation of Phenylthiomethyl Triphenylphosphonium Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the success and reproducibility of synthetic chemistry. Phenylthiomethyl triphenylphosphonium chloride, a key precursor for Wittig reagents, is no exception. Its purity directly impacts the yield and impurity profile of subsequent reactions. This guide provides an objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of its purity, complete with experimental protocols and data-driven insights.
The synthesis of this compound typically involves the reaction of triphenylphosphine with chloromethyl phenyl sulfide. Consequently, common process-related impurities may include unreacted starting materials and oxidation byproducts.
Potential Impurities:
-
Triphenylphosphine (TPP)
-
Chloromethyl phenyl sulfide
-
Triphenylphosphine oxide (TPPO)
Both HPLC and NMR offer robust means to quantify the main component and detect these impurities, yet they operate on different principles and provide distinct advantages.
Experimental Protocols
Detailed methodologies for both HPLC and quantitative NMR (qNMR) are presented below. These protocols are designed to provide a framework for developing a validated purity assessment method.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a premier technique for separating and quantifying components in a mixture.[1] For this compound, a reversed-phase method is effective, separating the ionic salt from its less polar impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final volume of 10.0 mL to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Quantification:
-
Purity is determined using an external standard method.
-
Prepare calibration curves for this compound and each potential impurity (TPP, TPPO) using certified reference standards.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks, corrected for relative response factors determined from the calibration curves.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
NMR spectroscopy, particularly quantitative ³¹P NMR, provides both structural information and direct quantification of phosphorus-containing compounds without the need for identical reference standards for the analyte.[2] Its high selectivity for the ³¹P nucleus simplifies spectra and analysis.[2][3]
Methodology:
-
Sample Preparation:
-
Accurately weigh about 20.0 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10.0 mg of a certified internal standard (e.g., triphenyl phosphate, purity ≥ 99.5%) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition Parameters (³¹P qNMR):
-
Spectrometer: ≥ 400 MHz.
-
Pulse Program: Inverse-gated proton decoupling to eliminate the Nuclear Overhauser Effect (NOE) for accurate integration.[3]
-
Acquisition Time (at): ≥ 2.0 seconds.
-
Relaxation Delay (d1): 30-60 seconds (should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest).
-
Number of Scans (ns): 64 or higher to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Broad enough to cover all expected phosphorus signals (e.g., -50 to 50 ppm).
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, followed by careful phasing and baseline correction of the spectrum.
-
Integrate the signals corresponding to this compound, the internal standard, and any phosphorus-containing impurities (e.g., TPP, TPPO).
-
Calculate the purity (P) using the following formula:
P (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei for the signal (1 for both analyte and impurities)
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
Data Presentation: Comparison of Analytical Methods
The choice between HPLC and NMR depends on the specific requirements of the analysis. The table below summarizes the key performance characteristics of each technique for the purity validation of this compound.
| Feature | HPLC (with UV Detection) | NMR (Quantitative ³¹P) |
| Principle | Physical separation of components based on polarity, followed by quantification based on UV absorbance. | Direct measurement of nuclei response in a magnetic field. Signal integral is directly proportional to the molar amount.[2] |
| Selectivity/Specificity | High; based on chromatographic resolution. Can resolve structurally similar impurities if the method is optimized. | Excellent; ³¹P NMR is specific to phosphorus-containing compounds, providing a clean spectrum with minimal overlap.[2] |
| Sensitivity (LOD/LOQ) | Generally higher than NMR (low µg/mL to ng/mL range), excellent for trace impurity detection. | Lower than HPLC (typically > 0.1% w/w). Not ideal for trace analysis but sufficient for purity assay. |
| Precision/Accuracy | High, typically with RSD < 2%. Accuracy depends on the availability and purity of reference standards. | High, typically with RSD < 1%. Considered a primary ratio method, offering high accuracy without needing an analyte-specific standard.[4] |
| Reference Standards | Requires certified reference standards for the main component and all impurities to be quantified for highest accuracy. | Requires a single, stable, certified internal standard that does not need to be structurally related to the analyte.[5] |
| Information Provided | Quantitative data (purity, impurity levels) and retention time. No direct structural information. | Provides both quantitative data and structural information (chemical shift, coupling constants), aiding in impurity identification.[6] |
| Analysis Time | Longer per sample due to chromatographic run times (e.g., 25 min/sample), but automatable for high throughput. | Shorter for a single sample if parameters are set, but long relaxation delays can increase experiment time. |
| Sample Preparation | Involves dilution and filtration. | Simple dissolution of accurately weighed sample and standard. |
Visualizing the Workflow and Decision Logic
To better illustrate the practical application of these techniques, the following diagrams, generated using Graphviz, outline the experimental workflow and a guide for method selection.
References
- 1. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. Traceable Organic Certified Reference Materials for P-31 qNMR [sigmaaldrich.com]
- 5. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Phenylthiomethyl triphenylphosphonium chloride and Other Phosphonium Salts in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the formation of carbon-carbon double bonds, a critical transformation in the synthesis of a vast array of molecules, including pharmaceuticals and natural products.[1][2] The choice of the phosphonium salt, the precursor to the reactive ylide, is paramount as it dictates the reactivity, stereoselectivity, and overall efficiency of the olefination. This guide provides a comparative study of Phenylthiomethyl triphenylphosphonium chloride against other commonly employed phosphonium salts, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
This compound is a specialized Wittig reagent used for the introduction of a phenylthiomethyl group, which can be a valuable synthon for further functionalization.[3] Its performance is best understood when juxtaposed with other phosphonium salts that offer different reactive profiles.
Performance Comparison of Selected Phosphonium Salts
The efficacy of a phosphonium salt in a Wittig reaction is largely determined by the nature of the substituent attached to the ylidic carbon. This substituent influences the stability of the ylide, which in turn affects its reactivity and the stereochemical outcome of the reaction. Phosphonium ylides are generally categorized as stabilized, semi-stabilized, or non-stabilized.
| Phosphonium Salt | Ylide Type | Typical Reactivity with Aldehydes | Typical Reactivity with Ketones | Predominant Alkene Isomer (under salt-free conditions) | Notes |
| This compound | Stabilized | Moderate to good | Low to moderate | Primarily (E)-isomer | The phenylthio group provides resonance stabilization. |
| (Methoxymethyl)triphenylphosphonium chloride | Stabilized | Good | Moderate | Primarily (E)-isomer | Used for the homologation of aldehydes and ketones.[4] |
| (Formylmethyl)triphenylphosphonium chloride | Stabilized | Good | Low | Primarily (E)-isomer | A key reagent for introducing an aldehyde functional group.[5] |
| Benzyltriphenylphosphonium chloride | Semi-stabilized | Good | Good | Mixture of (E) and (Z)-isomers | The phenyl group offers moderate resonance stabilization.[1] |
| Methyltriphenylphosphonium bromide | Non-stabilized | High | High | Primarily (Z)-isomer | The alkyl group is destabilizing, leading to high reactivity.[1][6] |
| Ethyltriphenylphosphonium bromide | Non-stabilized | High | High | Primarily (Z)-isomer | Similar to the methyl derivative with high reactivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of working with different phosphonium salts.
General Procedure for the Synthesis of a Phosphonium Salt
The preparation of a phosphonium salt typically involves the reaction of triphenylphosphine with an appropriate alkyl halide.[7]
Example: Synthesis of Benzyltriphenylphosphonium chloride
-
Reagents: Triphenylphosphine, Benzyl chloride, Toluene (anhydrous).
-
Procedure:
-
Dissolve triphenylphosphine (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add benzyl chloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours.[8]
-
Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold toluene or diethyl ether, and dry under vacuum.
-
General Protocol for a Wittig Reaction
The Wittig reaction involves the in-situ generation of the phosphorus ylide by treating the phosphonium salt with a base, followed by the addition of the carbonyl compound.[7][9]
Example: Wittig reaction using Benzyltriphenylphosphonium chloride and 9-Anthraldehyde [9][10]
-
Reagents: Benzyltriphenylphosphonium chloride (1.0 eq), 9-Anthraldehyde (1.1 eq), 50% Sodium Hydroxide solution, Dichloromethane (DCM).
-
Procedure:
-
In a flask, suspend benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane.
-
Add the 50% sodium hydroxide solution dropwise to the rapidly stirred mixture.[10]
-
Continue vigorous stirring for 30-60 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired alkene.[10]
-
Visualizing the Wittig Reaction Pathway
The following diagrams illustrate the mechanism of the Wittig reaction and a decision-making workflow for selecting a phosphonium salt.
Caption: General mechanism of the Wittig reaction.
Caption: Workflow for selecting a phosphonium salt.
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. delval.edu [delval.edu]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Olefination: Phenylthiomethyl Triphenylphosphonium Chloride vs. Horner-Wadsworth-Emmons Reagents for Vinyl Thioether Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of vinyl thioethers is a critical process in the construction of complex molecules. This guide provides an objective comparison between the use of Phenylthiomethyl triphenylphosphonium chloride, a classic Wittig reagent, and Horner-Wadsworth-Emmons (HWE) reagents for this transformation. We will delve into their respective reaction mechanisms, performance based on experimental data, and provide detailed experimental protocols.
Executive Summary
Both the Wittig reaction utilizing this compound and the Horner-Wadsworth-Emmons (HWE) reaction with analogous phosphonates are effective methods for the synthesis of vinyl thioethers from carbonyl compounds. The choice between these two reagents often depends on desired stereoselectivity, ease of purification, and the reactivity of the carbonyl substrate.
The Wittig reagent, this compound, generates a sulfur-stabilized ylide that typically favors the formation of the (E)-alkene. However, purification can be challenging due to the formation of triphenylphosphine oxide as a byproduct.
The Horner-Wadsworth-Emmons reaction, employing reagents such as diethyl (phenylthio)methylphosphonate, also predominantly yields the (E)-isomer with the significant advantage of producing a water-soluble phosphate byproduct, which simplifies product purification. HWE reagents are also generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of ketones.
Performance Comparison: Synthesis of Vinyl Phenyl Sulfide
To illustrate the practical differences between these two methodologies, we will compare the synthesis of vinyl phenyl sulfide from benzaldehyde.
| Feature | This compound (Wittig) | Diethyl (phenylthio)methylphosphonate (HWE) |
| Reagent | (Phenylthiomethyl)triphenylphosphonium chloride | Diethyl (phenylthio)methylphosphonate |
| Product | Vinyl Phenyl Sulfide | Vinyl Phenyl Sulfide |
| Typical Yield | Good to Excellent | Good to Excellent |
| Stereoselectivity (E:Z) | Predominantly E | Predominantly E |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Diethyl phosphate |
| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |
| Reactivity with Ketones | Less reactive with hindered ketones | Generally more reactive |
Reaction Mechanisms and Logical Workflow
The fundamental difference between the two olefination methods lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway.
Wittig Reaction Pathway
The Wittig reaction proceeds through the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form a betaine intermediate. This intermediate collapses to an oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide. The phenylthio group stabilizes the adjacent carbanion in the ylide, influencing the stereochemical outcome.
Caption: General workflow of the Wittig reaction for vinyl thioether synthesis.
Horner-Wadsworth-Emmons (HWE) Reaction Pathway
The HWE reaction utilizes a phosphonate carbanion, which is generated by deprotonation of a phosphonate ester. This carbanion is generally more nucleophilic than the corresponding Wittig ylide. The reaction proceeds through a similar sequence of nucleophilic attack on the carbonyl, formation of a hydroxy phosphonate intermediate, and subsequent elimination to form the alkene and a water-soluble phosphate ester.
Caption: General workflow of the HWE reaction for vinyl thioether synthesis.
Experimental Protocols
The following are representative experimental protocols for the synthesis of vinyl phenyl sulfide from benzaldehyde using both the Wittig and HWE reagents.
Protocol 1: Synthesis of Vinyl Phenyl Sulfide via Wittig Reaction
Materials:
-
(Phenylthiomethyl)triphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (phenylthiomethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the vinyl phenyl sulfide from the triphenylphosphine oxide byproduct.
Protocol 2: Synthesis of Vinyl Phenyl Sulfide via Horner-Wadsworth-Emmons Reaction
Materials:
-
Diethyl (phenylthio)methylphosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (phenylthio)methylphosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude vinyl phenyl sulfide. The water-soluble phosphate byproduct will be largely removed during the aqueous workup. Further purification can be achieved by flash column chromatography if necessary.
Conclusion
Both this compound and Horner-Wadsworth-Emmons reagents are valuable tools for the synthesis of vinyl thioethers, with both methods generally providing the (E)-isomer as the major product. The choice of reagent will often be dictated by practical considerations. For syntheses where ease of purification is a primary concern, the HWE approach is often superior due to the water-soluble nature of its phosphate byproduct. For reactions involving more sterically hindered ketones, the higher nucleophilicity of the HWE carbanion may also offer an advantage. However, the Wittig reagent remains a classic and effective option, particularly when chromatographic purification is already planned for the final product. Researchers should consider the specific requirements of their synthetic target and laboratory capabilities when selecting the optimal olefination strategy.
A Comparative Guide to the Synthesis of Vinyl Sulfides: Alternatives to Phenylthiomethyl triphenylphosphonium chloride
For researchers, scientists, and professionals in drug development, the synthesis of vinyl sulfides is a critical process, as this functional group is a key structural motif in many biologically active compounds and a versatile intermediate in organic synthesis. While Phenylthiomethyl triphenylphosphonium chloride, a Wittig-type reagent, has been a traditional choice for this transformation, a variety of alternative methods have emerged, offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.
Overview of Synthetic Strategies
The synthesis of vinyl sulfides can be broadly categorized into three main approaches, each with its own set of reagents and reaction mechanisms:
-
Olefination Reactions: These methods involve the formation of the carbon-carbon double bond through the reaction of a carbonyl compound with a sulfur-containing nucleophile. Key examples include the Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, and the Peterson olefination.
-
Metal-Catalyzed Cross-Coupling Reactions: These reactions form the carbon-sulfur bond by coupling a vinyl halide or its equivalent with a thiol or a thiol surrogate, typically using a transition metal catalyst such as copper or palladium.
-
Hydrothiolation of Alkynes: This approach involves the direct addition of a thiol across the carbon-carbon triple bond of an alkyne, often catalyzed by a transition metal complex, to yield the vinyl sulfide.
The logical relationship between these synthetic strategies is illustrated in the following diagram:
Caption: Logical relationships of vinyl sulfide synthesis methods.
Comparative Performance Data
The following table summarizes key quantitative data for the different synthetic methods, providing a basis for comparison of their performance.
| Method | Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate | NaH | THF | 0 - rt | 1 - 12 | 60-95 | Generally E-selective | [1][2] |
| Julia-Kocienski Olefination | Aldehyde, PT-sulfone | KHMDS | DME | -55 - rt | 12 | 71-95 | Highly E-selective | [3][4] |
| Peterson Olefination | Ketone, α-silyl carbanion | Acid or Base | Varies | Varies | Varies | 60-90 | Stereodivergent | [5][6][7] |
| Copper-Catalyzed Coupling | Vinyl iodide, Thiol | Cu₂O (0.5 mol%) | Dioxane | 100 | 24 | 85-95 | Stereoretentive | [8][9][10] |
| Palladium-Catalyzed Coupling | Aryl bromide, Oxathiolane | Pd(dba)₂, Xantphos | Toluene | 110 | 24 | 58-99 | N/A | [11] |
| Rhodium-Catalyzed Hydrothiolation | Alkyne, Thiol | Tp*Rh(PPh₃)₂ | Benzene | rt | 0.5 - 2 | 80-98 | Markovnikov | [12][13] |
| Copper-Catalyzed Hydrothiolation | Alkyne, 4-hydroxydithiocoumarin | CuI | DMSO | 80 | 1-2 | 70-92 | Markovnikov | [14] |
Experimental Protocols
A generalized experimental workflow for vinyl sulfide synthesis is depicted below. Specific protocols for each key method are detailed in the following sections.
Caption: General experimental workflow for vinyl sulfide synthesis.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used modification of the Wittig reaction that offers the significant advantage of producing a water-soluble phosphate byproduct, simplifying purification.[15][16] It typically shows good E-selectivity.
Experimental Protocol:
-
Under an inert atmosphere, a solution of the phosphonate ester in anhydrous THF is prepared in a dry round-bottom flask.
-
The solution is cooled to 0 °C, and sodium hydride (NaH) is added portion-wise. The mixture is stirred for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
A solution of the aldehyde or ketone in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[1]
Julia-Kocienski Olefination
This modified Julia olefination provides excellent E-selectivity in the synthesis of disubstituted alkenes and is performed in a single pot.[3][4][17]
Experimental Protocol:
-
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -55 °C, a solution of potassium hexamethyldisilazide (KHMDS) in DME is added dropwise.
-
The resulting solution is stirred for approximately 1 hour.
-
The aldehyde is then added dropwise, and the mixture is stirred at -55 °C for another hour.
-
The cooling bath is removed, and the reaction is stirred at room temperature overnight.
-
Water is added to quench the reaction, and the mixture is diluted with diethyl ether.
-
The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography.[3]
Peterson Olefination
A key feature of the Peterson olefination is its ability to produce either cis- or trans-alkenes from the same β-hydroxysilane intermediate by choosing acidic or basic elimination conditions.[5][6][7][18]
Experimental Protocol:
-
The α-silyl carbanion is generated by treating the corresponding α-silyl precursor with a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature (-78 °C).
-
The aldehyde or ketone is then added to the solution of the α-silyl carbanion, and the reaction is stirred for a specified time.
-
The reaction is quenched, and the intermediate β-hydroxysilane can be isolated.
-
For E-alkene (anti-elimination): The isolated β-hydroxysilane is treated with an acid (e.g., sulfuric acid, trifluoroacetic acid).
-
For Z-alkene (syn-elimination): The isolated β-hydroxysilane is treated with a base (e.g., potassium hydride).
-
Following elimination, the reaction mixture is worked up by extraction and purified by chromatography.[5][7]
Copper-Catalyzed S-Vinylation of Thiols with Vinyl Halides
This method provides a mild and versatile palladium-free route to vinyl sulfides with retention of stereochemistry.[8][9][10][19]
Experimental Protocol:
-
In a reaction vessel, the vinyl halide, thiol, copper(I) oxide (Cu₂O), and a suitable base (e.g., Cs₂CO₃) are combined in a solvent such as dioxane. For less reactive vinyl halides, a ligand like 1,10-phenanthroline may be required.[8][9]
-
The vessel is sealed, and the mixture is heated at the specified temperature (e.g., 100 °C) for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the vinyl sulfide.
Palladium-Catalyzed Synthesis from Aryl Bromides and 1,3-Oxathiolanes
This innovative approach utilizes 1,3-oxathiolanes as vinyl sulfide surrogates, reacting with readily available aryl bromides.[11]
Experimental Protocol:
-
In a glovebox, a vial is charged with the aryl bromide, 2,2-diphenyl-1,3-oxathiolane, palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂), Xantphos, and a base such as potassium tert-butoxide.
-
Toluene is added, and the vial is sealed and heated at 110 °C for 24 hours.
-
The reaction mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography.
Rhodium-Catalyzed Hydrothiolation of Alkynes
This method offers a highly regioselective synthesis of branched alkyl vinyl sulfides under mild conditions.[12][13]
Experimental Protocol:
-
In a nitrogen-filled glovebox, a solution of the alkyne and thiol in benzene is prepared.
-
The rhodium catalyst, TpRh(PPh₃)₂ (Tp = hydrotris(3,5-dimethylpyrazolyl)borate), is added to the solution.
-
The reaction is stirred at room temperature for the specified time (typically 0.5 to 2 hours).
-
The solvent is removed under vacuum, and the residue is purified by column chromatography to yield the vinyl sulfide.
Conclusion
The synthesis of vinyl sulfides can be achieved through a diverse array of methodologies, each with its unique set of advantages and limitations. Olefination reactions like the Horner-Wadsworth-Emmons and Julia-Kocienski offer excellent stereocontrol, while the Peterson olefination provides stereodivergent access to both E- and Z-isomers. Metal-catalyzed cross-coupling reactions have expanded the scope of accessible vinyl sulfides, particularly for aryl derivatives. Hydrothiolation of alkynes represents a highly atom-economical approach. The choice of the optimal method will depend on the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and scalability. This guide provides the necessary data and protocols to make an informed decision for the efficient and successful synthesis of vinyl sulfides in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Efficient copper-catalyzed S-vinylation of thiols with vinyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Efficient Copper-Catalyzed S-Vinylation of Thiols with Vinyl Halides - Organic Letters - Figshare [figshare.com]
- 11. Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols [organic-chemistry.org]
- 14. Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Peterson olefination using phenylsulphonyltrimethylsilylmethane. A new preparation of vinylic sulphones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
Spectroscopic analysis to confirm the structure of Phenylthiomethyl triphenylphosphonium chloride products
A Comprehensive Guide to the Spectroscopic Confirmation of Phenylthiomethyl triphenylphosphonium chloride
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques used to verify the structure of this compound, a key reagent in various organic syntheses, including the Wittig reaction. We present experimental data, detailed protocols, and visual workflows to aid in the accurate identification of this phosphonium salt and to differentiate it from potential alternatives or byproducts.
Spectroscopic Data Comparison
The structural integrity of this compound can be rigorously established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected spectroscopic data for the target compound.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Reference |
| ¹H NMR | Chemical Shift (δ) | 7.45 (m, 15H, Ar-H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz, P-CH₂-S) | [1] |
| ¹³C NMR | Chemical Shift (δ) | Data available in spectral databases | [2][3] |
| ³¹P NMR | Chemical Shift (δ) | Data available in spectral databases | [2] |
| FTIR | Vibrational Frequency (cm⁻¹) | ~3000-2850 (C-H stretch), ~1439 (P-Ph), ~1110 (P-C stretch) | [4][5] |
| Mass Spec. | Molecular Weight | 358.87 g/mol | [2] |
| Mass Spec. | Exact Mass | 358.071187 g/mol | [3] |
Comparison with Alternative Wittig Reagents
The choice of a Wittig reagent can influence the outcome of a reaction.[6][7] this compound is an unstabilized ylide precursor, which typically favors the formation of Z-alkenes.[7] Stabilized ylides, on the other hand, often lead to E-alkenes.[7] Spectroscopic analysis is crucial to differentiate between these reagent types. For instance, the ³¹P NMR chemical shift of the corresponding ylide can be indicative of its stability.[8][9]
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are standard protocols for the spectroscopic analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic signals for the triphenylphosphine protons will appear in the aromatic region (typically δ 7.4-7.9 ppm). The methylene protons adjacent to the phosphorus and sulfur atoms will exhibit a doublet due to coupling with the phosphorus nucleus.[1]
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This will show signals for the aromatic carbons and the methylene carbon, which will also be coupled to the phosphorus atom.[3]
-
³¹P NMR Analysis: Acquire the phosphorus-31 NMR spectrum. A single peak is expected for the phosphonium salt. The chemical shift provides information about the electronic environment of the phosphorus atom.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent like chloroform.[2][4]
-
Instrumentation: A standard FTIR spectrometer.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to identify include C-H stretching of the aromatic rings and the methylene group, P-phenyl bond vibrations, and the P-C stretching vibration.[5][10]
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for phosphonium salts.
-
Analysis: The mass spectrum will show the molecular ion peak corresponding to the cation [Ph₃PCH₂SPh]⁺. The high-resolution mass spectrum should match the calculated exact mass of the cation.[4]
Visualizing the Workflow and Structural Confirmation
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for spectroscopic analysis and the logical process of structural confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Logical relationship of how different spectroscopic methods confirm the structure.
References
- 1. H-1 NMR Spectrum [acadiau.ca]
- 2. ((Methylthio)methyl)triphenylphosphonium chloride | C20H20ClPS | CID 3083732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Identification and physiological activity of (methoxymethyl)triphenylphosphonium chloride as a new phytotoxin isolated from Rhizoctonia solani AG-3 TB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. delval.edu [delval.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ylide‐Functionalization via Metalated Ylides: Synthesis and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Olefination of Carbonyls Using Phenylthiomethyl Triphenylphosphonium Chloride and Its Alternatives
For researchers, scientists, and professionals in drug development, the efficient and stereoselective formation of carbon-carbon double bonds is a cornerstone of organic synthesis. The Wittig reaction, a reliable method for converting aldehydes and ketones to alkenes, utilizes phosphonium ylides as key reagents. This guide provides a detailed comparison of olefination reactions involving Phenylthiomethyl triphenylphosphonium chloride and its common alternatives, the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Lythgoe olefination. We present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of the reaction mechanisms to aid in reagent and methodology selection.
Performance Comparison
The choice of olefination method often depends on the desired stereoselectivity, the reactivity of the carbonyl substrate, and the ease of product purification. While specific kinetic data for reactions involving this compound is not extensively documented in readily available literature, a qualitative and comparative assessment can be made based on the general principles of the Wittig reaction and its alternatives.
The Wittig reaction using this compound is a valuable method for the synthesis of vinyl phenyl sulfides. The ylide generated from this salt is considered semi-stabilized due to the influence of the adjacent sulfur atom. This typically results in a mixture of (E) and (Z)-alkene isomers, with the exact ratio being dependent on the reaction conditions and the nature of the carbonyl compound.[1][2]
The Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Lythgoe olefination offer distinct advantages in terms of stereoselectivity and reaction workup. The HWE reaction, which employs phosphonate carbanions, generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4][5] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification compared to the often difficult-to-remove triphenylphosphine oxide generated in the Wittig reaction.[3][4]
The Julia-Lythgoe olefination is another powerful method that typically provides excellent (E)-selectivity.[6] This multi-step process involves the reaction of a phenyl sulfone with a carbonyl compound, followed by functionalization and reductive elimination.
| Method | Reagent Type | Typical Stereoselectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | Phosphonium Ylide (e.g., from this compound) | Mixture of (E) and (Z) isomers (semi-stabilized ylide)[1][2] | Wide functional group tolerance.[7] | Difficult removal of triphenylphosphine oxide byproduct; stereoselectivity can be moderate.[3][4] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | Predominantly (E)-alkene[3][5] | Water-soluble phosphate byproduct allows for easy purification; generally more reactive than stabilized Wittig reagents.[3][4] | Requires preparation of the phosphonate reagent. |
| Julia-Lythgoe Olefination | Phenyl Sulfone Carbanion | Predominantly (E)-alkene[6] | High (E)-selectivity; applicable to a wide range of substrates. | Multi-step procedure; uses stoichiometric reducing agents. |
Experimental Protocols
General Protocol for Wittig Reaction using this compound
This protocol describes a general procedure for the olefination of an aldehyde with (Phenylthiomethyl)triphenylphosphonium chloride.
Materials:
-
(Phenylthiomethyl)triphenylphosphonium chloride
-
Aldehyde
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (Phenylthiomethyl)triphenylphosphonium chloride in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change. Allow the mixture to stir for a specified time to ensure complete ylide formation.[8]
-
Reaction with Aldehyde: Dissolve the aldehyde in the anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding the quenching solution.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired vinyl phenyl sulfide.[8]
Reaction Mechanisms and Workflows
The selection of an olefination strategy is often guided by the desired outcome and the specific characteristics of the starting materials. The following diagrams illustrate the mechanistic pathways of the Wittig and Horner-Wadsworth-Emmons reactions, as well as a general experimental workflow for the Wittig reaction.
Caption: Comparison of the Wittig and Horner-Wadsworth-Emmons reaction pathways.
Caption: General experimental workflow for a Wittig reaction.
Conclusion
This compound is a useful reagent for the synthesis of vinyl phenyl sulfides via the Wittig reaction. However, for applications requiring high (E)-stereoselectivity and simplified purification, the Horner-Wadsworth-Emmons reaction and the Julia-Lythgoe olefination present compelling alternatives. The choice of method should be guided by the specific synthetic goals, the nature of the substrates, and the desired product purity. This guide provides a framework for making an informed decision by comparing the key features and providing general protocols for these important olefination reactions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Benchmarking Phenylthiomethyl Triphenylphosphonium Chloride Synthesis: A Comparative Guide for Researchers
For Immediate Publication
Vladivostok, Russia – In the dynamic landscape of organic synthesis, the efficiency and practicality of reagent preparation are paramount. Phenylthiomethyl triphenylphosphonium chloride, a key reagent in Wittig olefination for the synthesis of phenyl vinyl sulfides, is a valuable tool for researchers in drug development and materials science. This guide provides a comparative analysis of synthetic methodologies for this phosphonium salt, offering insights into traditional and modern approaches to assist chemists in selecting the optimal route for their specific needs.
Executive Summary
This guide benchmarks the traditional synthesis of this compound against a newer, one-pot methodology. The traditional approach, involving the reaction of triphenylphosphine with chloromethyl phenyl sulfide, is a reliable and well-established method. However, a more recent one-pot synthesis from an alcohol precursor offers advantages in terms of starting material handling and potential for streamlined workflows. This comparison outlines the experimental protocols for both methods and presents the available data to guide researchers in their synthetic strategy.
Comparison of Synthetic Methodologies
The selection of a synthetic route for this compound is often a trade-off between starting material availability, reaction conditions, and overall efficiency. Below is a summary of the key quantitative data for the traditional and a modern one-pot approach.
| Parameter | Traditional Method | One-Pot Method (from alcohol) |
| Starting Materials | Triphenylphosphine, Chloromethyl phenyl sulfide | Phenylmethanol, Trimethylsilyl bromide (TMSBr), Triphenylphosphine |
| Key Reagents | - | 1,4-Dioxane (solvent) |
| Reaction Conditions | Toluene, Reflux | 80°C |
| Yield | High (specific data not available in initial search) | High (specific data for this compound not available, but analogous reactions show high yields) |
| Purity | High (typically purified by recrystallization) | High (as reported for analogous compounds) |
| Advantages | Straightforward, uses readily available starting materials. | Avoids the use of potentially hazardous halogenating agents for precursor synthesis. |
| Disadvantages | Chloromethyl phenyl sulfide can be a lachrymator and requires careful handling. | Requires handling of TMSBr. |
Experimental Protocols
Traditional Synthesis: From Chloromethyl Phenyl Sulfide
The established method for synthesizing this compound involves the reaction of triphenylphosphine with chloromethyl phenyl sulfide. This is a classic quaternization reaction of a phosphine.
Reaction Scheme:
Detailed Protocol:
-
A solution of triphenylphosphine (1.0 equivalent) in a suitable solvent, such as toluene, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Chloromethyl phenyl sulfide (1.0 equivalent) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 12-16 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid this compound is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system, such as dichloromethane/diethyl ether.
New Synthetic Method: One-Pot Synthesis from Phenylmethanol
A more recent approach to the synthesis of phosphonium salts involves a one-pot reaction from the corresponding alcohol, avoiding the need to pre-form the alkyl halide.[1] This method has been successfully applied to a range of benzyl and heteroaryl alcohols.[1] While a specific example for this compound is not detailed in the initial literature search, the general procedure for a benzylic alcohol is presented below as a viable alternative route.
Reaction Scheme:
(Note: This is an analogous reaction for benzyltriphenylphosphonium bromide. The synthesis of this compound would start from (phenylthio)methanol, which is not a common starting material, suggesting the traditional method is more practical for this specific target.)
Detailed Protocol (for analogous benzyltriphenylphosphonium bromide): [1]
-
To a solution of the benzyl alcohol (1.0 mmol) in 1,4-dioxane (5 mL) in a sealed tube, trimethylsilyl bromide (TMSBr, 1.2 mmol) and triphenylphosphine (1.1 mmol) are added.[1]
-
The reaction mixture is stirred and heated at 80°C for the specified time (typically several hours).[1]
-
After cooling to room temperature, the precipitate is filtered, washed with 1,4-dioxane and n-hexane, and dried under vacuum to yield the phosphonium salt.[1]
Logical Relationships and Workflows
Traditional Synthesis Workflow
Caption: Workflow for the traditional synthesis of this compound.
Signaling Pathway of the Wittig Reaction
This compound is a precursor to a Wittig reagent. The general signaling pathway of the Wittig reaction is illustrated below.
Caption: General signaling pathway of the Wittig reaction using a sulfur-stabilized ylide.
Conclusion
For the synthesis of this compound, the traditional method utilizing triphenylphosphine and chloromethyl phenyl sulfide remains the most direct and well-documented approach. While newer one-pot methodologies from alcohols are promising for other phosphonium salts, their applicability to this specific target is less practical due to the nature of the required starting material. Researchers should select the traditional method for its reliability and the ready availability of its precursors, while exercising appropriate caution in handling chloromethyl phenyl sulfide. Future research may focus on developing milder and more atom-economical routes to this valuable reagent.
References
A Comparative Guide to Isotopic Labeling with Phenylthiomethyl Triphenylphosphonium Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling methodologies, focusing on the potential use of Phenylthiomethyl triphenylphosphonium chloride and established alternative techniques. While direct literature on isotopic labeling studies with this compound is scarce, this document outlines a theoretical framework for its application based on well-established Wittig reaction principles. This is contrasted with widely-used and documented methods for the introduction of isotopically labeled methyl and thiomethyl groups.
Introduction to Isotopic Labeling
Isotopic labeling is an indispensable technique in scientific research, particularly in the fields of drug metabolism, pharmacokinetics, and mechanistic studies. By replacing an atom within a molecule with one of its stable isotopes (e.g., deuterium (²H) or carbon-13 (¹³C)), researchers can trace the metabolic fate of a compound, quantify its presence in biological matrices, and elucidate reaction mechanisms. The choice of labeling strategy is critical and depends on the specific research question, the molecular structure of interest, and the analytical methods employed.
This compound in Isotopic Labeling: A Wittig-Based Approach
This compound is a Wittig reagent precursor, which, upon conversion to its corresponding ylide, can react with aldehydes and ketones to form vinyl thioethers. By incorporating an isotopic label into the methyl group of this reagent, it is theoretically possible to introduce an isotopically labeled phenylthiomethylene (-CH(SPh)-) or a related group into a target molecule.
Proposed Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be envisioned through the reaction of triphenylphosphine with an isotopically labeled chloromethyl phenyl sulfide.
Caption: Proposed synthesis of isotopically labeled this compound.
Hypothetical Experimental Protocol: Wittig Reaction with an Isotopically Labeled Phosphonium Salt
The following protocol outlines a general procedure for the use of isotopically labeled this compound in a Wittig reaction.
-
Ylide Generation:
-
Suspend the isotopically labeled this compound in a suitable anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).
-
Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the corresponding phosphorus ylide. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone substrate in an anhydrous solvent.
-
Slowly add the solution of the carbonyl compound to the pre-formed ylide solution at a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours) until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to isolate the isotopically labeled vinyl thioether.
-
Caption: General experimental workflow for a Wittig reaction using an isotopically labeled phosphonium salt.
Comparison with Alternative Isotopic Labeling Methods
Several well-established methods offer alternatives for introducing isotopically labeled methyl or thiomethyl groups. The choice of method depends on the desired label position, the substrate, and the required efficiency.
| Method | Reagent(s) | Typical Substrates | Advantages | Disadvantages |
| Wittig Reaction (Hypothetical) | Isotopically Labeled this compound | Aldehydes, Ketones | Introduces a C-labeled phenylthiomethylene group. | Requires multi-step synthesis of the labeled reagent; potential for side reactions. |
| Direct S-Methylation | Isotopically Labeled Methyl Iodide (¹³CH₃I, CD₃I) | Thiols | Commercially available labeled reagents; high reaction efficiency.[1] | Limited to the introduction of a methyl group onto a sulfur atom. |
| Reductive Amination | Labeled Formaldehyde (¹³CH₂O, CD₂O) and a reducing agent | Primary and secondary amines | Can introduce labeled methyl groups on nitrogen. | Requires an amine functional group on the substrate. |
| Metal-Catalyzed Cross-Coupling | Labeled Methylating Agents (e.g., ¹³CH₃-organometallics) | Aryl/vinyl halides or triflates | Versatile for C-C bond formation. | Requires specific catalysts and reaction conditions; may not be suitable for all substrates. |
Performance Comparison
Quantitative data for the hypothetical Wittig reaction is not available. However, we can compare the expected performance with established methods based on general chemical principles and data from similar reactions.
| Parameter | Wittig Reaction (Hypothetical) | Direct S-Methylation |
| Labeling Efficiency | Moderate to High (dependent on Wittig reaction yield) | High to Quantitative |
| Scope | Aldehydes and ketones | Thiols |
| Reagent Accessibility | Requires custom synthesis of the labeled phosphonium salt | Labeled methyl iodide is commercially available |
| Byproducts | Triphenylphosphine oxide | Iodide salts |
| Stereoselectivity | Can be an issue, may produce mixtures of E/Z isomers | Not applicable |
Conclusion
The use of this compound for isotopic labeling through a Wittig reaction presents a plausible, albeit currently undocumented, method for introducing a labeled phenylthiomethylene group. This approach would be most suitable for specific applications where this particular labeled moiety is required. However, for the more common need of introducing a labeled methyl group onto a heteroatom, direct methylation with commercially available and highly efficient reagents like isotopically labeled methyl iodide remains the more practical and established choice. Researchers should carefully consider the synthetic feasibility, cost, and desired labeling pattern when selecting the most appropriate method for their isotopic labeling studies.
References
A Mechanistic and Comparative Guide to the Synthesis of Vinyl Sulfides: Featuring Phenylthiomethyl Triphenylphosphonium Chloride and Its Alternatives
In the landscape of modern organic synthesis, the formation of carbon-sulfur bonds remains a cornerstone for the construction of a diverse array of molecules, including pharmaceuticals, agrochemicals, and functional materials. Vinyl sulfides, in particular, are valuable synthetic intermediates. This guide provides a mechanistic validation of the reactions of Phenylthiomethyl triphenylphosphonium chloride, a reagent tailored for the synthesis of vinyl phenyl sulfides via the Wittig reaction. We will objectively compare its performance with alternative synthetic methodologies, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[1][2][3] The core of this reaction involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. The driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.
The generally accepted mechanism proceeds through the following key steps:
-
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the corresponding phosphorus ylide.
-
[2+2] Cycloaddition: The ylide attacks the carbonyl carbon of an aldehyde or ketone to form a four-membered ring intermediate called an oxaphosphetane.[2]
-
Cycloreversion: The oxaphosphetane collapses to yield the desired alkene and triphenylphosphine oxide.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) typically afford (E)-alkenes, while non-stabilized ylides (with alkyl or hydrogen substituents) generally favor the formation of (Z)-alkenes.[2]
Caption: General mechanism of the Wittig reaction.
This compound in Vinyl Sulfide Synthesis
This compound is a specific type of phosphonium salt that, upon conversion to its corresponding ylide, can be employed in a Wittig reaction to synthesize vinyl phenyl sulfides. While direct experimental data for this exact reagent is limited, its reactivity can be inferred from its close analog, (methylthiomethyl)triphenylphosphonium chloride, which is a known Wittig reagent for olefination reactions.[4]
The reaction proceeds by reacting the ylide of this compound with an aldehyde or ketone. This approach offers a direct method for the introduction of a phenylthio-substituted vinyl group.
Caption: Synthesis of vinyl phenyl sulfide via a Wittig reaction.
Comparative Analysis of Synthetic Routes to Vinyl Sulfides
Several alternative methods for the synthesis of vinyl sulfides exist, each with its own set of advantages and limitations. Below is a comparative summary of these methods against the Wittig approach.
| Method | Reagents | Key Advantages | Key Disadvantages |
| Wittig Reaction | This compound, aldehyde/ketone, base | Direct C=C bond formation with concomitant C-S bond introduction. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Thiol Addition to Alkynes | Thiol, alkyne, catalyst (e.g., RhCl(PPh3)3, PdCl2(PhCN)2)[5] | High atom economy. | Regioselectivity can be an issue (Markovnikov vs. anti-Markovnikov addition).[5] |
| Cross-Coupling of Vinyl Halides with Thiolates | Vinyl halide, thiol, catalyst (e.g., copper or palladium complexes)[5][6] | Good functional group tolerance and stereochemical retention.[6] | Requires pre-functionalized vinyl halides; potential for catalyst contamination in the product. |
| Base-Promoted Synthesis from Sulfonium Triflates | Sulfonium triflate, alkoxy base | Metal-free and mild reaction conditions.[7] | Substrate scope may be limited by the availability of sulfonium triflates. |
Experimental Protocols
To a suspension of this compound (1.1 eq) in dry THF at 0 °C under an inert atmosphere is added a strong base (e.g., n-butyllithium, 1.0 eq) dropwise. The resulting ylide solution is stirred for 30 minutes at 0 °C. A solution of the aldehyde or ketone (1.0 eq) in dry THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
A mixture of the vinyl halide (1.0 eq), thiol (1.2 eq), copper(I) catalyst (e.g., [Cu(phen)(PPh3)2]NO3, 5 mol%), and a base (e.g., Cs2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated. The residue is purified by chromatography to afford the desired vinyl sulfide.[6]
To a solution of the alkenyl bromide (1.0 eq) and thiol (1.2 eq) in a suitable solvent (e.g., toluene) is added a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., dppf, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.[5]
Caption: A typical experimental workflow for a Wittig reaction.
Concluding Remarks
The use of this compound in a Wittig-type reaction presents a direct and valuable method for the synthesis of vinyl phenyl sulfides. However, the choice of synthetic strategy should be guided by the specific requirements of the target molecule, including functional group compatibility, desired stereochemistry, and scalability. The alternative methods discussed, such as thiol addition to alkynes and transition metal-catalyzed cross-coupling reactions, offer a broader toolbox for the synthesis of this important class of compounds. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.
Caption: Comparison of synthetic routes to vinyl sulfides.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. scbt.com [scbt.com]
- 5. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]
- 6. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Vinyl Phenyl Sulfide: A Cost-Benefit Analysis of Phenylthiomethyl triphenylphosphonium chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of vinyl sulfides, the choice of olefination reagent is a critical decision impacting yield, stereoselectivity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using Phenylthiomethyl triphenylphosphonium chloride in the Witt-ig reaction compared to its primary alternative, the Horner-Wadsworth-Emmons (HWE) reaction, for the synthesis of vinyl phenyl sulfide.
The formation of vinyl sulfides is a key transformation in organic synthesis, providing valuable intermediates for various bioactive molecules and materials. The Wittig reaction, utilizing phosphonium ylides, and the HWE reaction, employing phosphonate carbanions, are two of the most prominent methods for this conversion. This guide delves into a quantitative and qualitative comparison of these two approaches, with a focus on providing actionable data for methodological selection.
At a Glance: Wittig vs. Horner-Wadsworth-Emmons for Vinyl Phenyl Sulfide Synthesis
| Feature | This compound (Wittig Reagent) | Diethyl (phenylthiomethyl)phosphonate (HWE Reagent) |
| Reagent Cost | ~$81.28 / g | ~$40.20 / g |
| Typical Stereoselectivity | Generally favors the Z-isomer with unstabilized ylides. | Predominantly yields the E-isomer.[1][2] |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal). | Water-soluble phosphate ester (easily removed by aqueous extraction).[3] |
| Reagent Nucleophilicity | Less nucleophilic than phosphonate carbanions. | Generally more nucleophilic, reacting with a wider range of aldehydes and ketones.[3][4] |
| Reaction Conditions | Often requires strong bases (e.g., n-BuLi, NaH). | Can be performed with milder bases (e.g., NaH, K₂CO₃). |
Cost-Benefit Analysis
A direct comparison of reagent cost reveals that this compound is approximately double the price of Diethyl (phenylthiomethyl)phosphonate. This significant cost difference is a primary factor in the overall economic viability of a synthetic route, particularly for large-scale applications.
However, the choice of reagent extends beyond mere cost. The desired stereochemistry of the final vinyl sulfide product is a critical consideration. The Wittig reaction with unstabilized ylides, such as the one derived from this compound, typically favors the formation of the Z-alkene.[5] Conversely, the HWE reaction is well-established for its high E-selectivity.[1][2] Therefore, the desired isomeric outcome will heavily influence the selection of the appropriate methodology.
Furthermore, downstream processing and purification efforts contribute significantly to the overall cost and time of a synthesis. The Wittig reaction generates triphenylphosphine oxide as a byproduct, which is often crystalline and can be challenging to remove, frequently necessitating chromatographic purification.[3] In contrast, the HWE reaction produces a water-soluble phosphate byproduct that can be easily removed through a simple aqueous workup, streamlining the purification process and potentially reducing solvent usage and time.[3]
The higher nucleophilicity of the phosphonate carbanion in the HWE reaction can also be a deciding factor, as it often leads to higher yields and tolerates a broader range of substrates, including more sterically hindered aldehydes and ketones.[3][4]
Experimental Protocols
Below are representative experimental protocols for the synthesis of vinyl phenyl sulfide using both the Wittig and Horner-Wadsworth-Emmons reactions. These are generalized procedures and may require optimization for specific substrates and scales.
Wittig Reaction using this compound
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., formaldehyde or a suitable precursor) (1.0 equiv)
-
Strong base (e.g., n-Butyllithium in THF) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of this compound in anhydrous THF at -78 °C under an inert atmosphere, add the strong base dropwise.
-
Allow the resulting ylide solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the vinyl phenyl sulfide from triphenylphosphine oxide.
Horner-Wadsworth-Emmons Reaction using Diethyl (phenylthiomethyl)phosphonate
Materials:
-
Diethyl (phenylthiomethyl)phosphonate (1.1 equiv)
-
Aldehyde (e.g., formaldehyde or a suitable precursor) (1.0 equiv)
-
Base (e.g., Sodium hydride in THF) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of the base in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Diethyl (phenylthiomethyl)phosphonate in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude vinyl phenyl sulfide can often be used without further purification, or it can be purified by column chromatography if necessary.
Logical Workflow for Method Selection
The decision-making process for selecting the optimal olefination method for vinyl sulfide synthesis can be visualized as follows:
Caption: Logical workflow for selecting an olefination method.
Conclusion
The cost-benefit analysis of using this compound versus an HWE reagent like Diethyl (phenylthiomethyl)phosphonate for the synthesis of vinyl phenyl sulfide is multifaceted.
-
For cost-sensitive projects and syntheses where the E-isomer is desired and simplified purification is a priority, the Horner-Wadsworth-Emmons reaction is the superior choice. The lower reagent cost and the ease of byproduct removal offer significant practical advantages.
-
The Wittig reaction using this compound remains a valuable tool when the Z-isomer of the vinyl sulfide is the specific target. Despite the higher reagent cost and more challenging purification, its ability to favor the Z-isomer can be a crucial synthetic advantage.
Ultimately, the optimal choice depends on a careful consideration of the specific synthetic goals, including target stereochemistry, budget constraints, and available purification resources. This guide provides the necessary data and frameworks to enable researchers to make an informed decision.
References
Safety Operating Guide
Proper Disposal of Phenylthiomethyl Triphenylphosphonium Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Phenylthiomethyl triphenylphosphonium chloride (CAS No. 13884-92-9), a compound that requires careful handling due to its potential hazards.
Important Note: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the safety data sheets for structurally similar organophosphonium compounds, such as (methoxymethyl)triphenylphosphonium chloride and benzyltriphenylphosphonium chloride. It is imperative to handle this compound with the precautions outlined for hazardous chemicals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The solid form of this compound necessitates measures to prevent dust formation and inhalation.
Personal Protective Equipment (PPE) and Handling Precautions:
| Precaution | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust dispersion. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization: Keep the waste chemical in its original container whenever possible. If the original container is compromised, transfer the waste to a new, properly labeled, and compatible container. The container must be securely sealed.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound." Note the date when the container was first designated for waste.
-
Segregation: Do not mix this compound with other waste streams. Keep it segregated to await disposal.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[1] Provide the waste management company with a full characterization of the waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, or contaminated labware, must also be disposed of as hazardous waste. These items should be collected in a sealed bag or container, properly labeled, and disposed of according to the same protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Phenylthiomethyl triphenylphosphonium chloride
This guide provides immediate, essential safety and logistical information for handling Phenylthiomethyl triphenylphosphonium chloride (CAS No. 13884-92-9). The following procedures are based on available safety data for this compound and closely related organophosphorus phosphonium salts. Researchers, scientists, and drug development professionals should use this information to ensure safe laboratory operations and proper disposal.
Quantitative Data Summary
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the following table includes data from the SDS of a closely related compound, [(Methylthio)methyl]triphenylphosphonium chloride, to provide an indication of its properties and hazards.
| Property | Value |
| Chemical Formula | C₂₅H₂₂ClPS |
| CAS Number | 13884-92-9 |
| Appearance | Solid |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[2] Store under an inert atmosphere. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
3. Handling Procedures:
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
4. Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contain the spill and follow your institution's emergency procedures.
Disposal Plan
All waste materials must be handled as hazardous waste.
1. Waste Collection:
-
Collect all waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.
2. Disposal Method:
-
Dispose of the hazardous waste through a licensed waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
